Thiobuscaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90109-57-2 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
CPNWMHCBHUXITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1OC)CCN)OC |
Origin of Product |
United States |
Foundational & Exploratory
Thiobuscaline: A Technical Guide to its Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound first synthesized by Alexander Shulgin.[1] As an analogue of buscaline and a member of the substituted phenethylamine class, its mechanism of action is presumed to be similar to that of other psychedelic phenethylamines. This guide synthesizes the available structural information and the well-established pharmacology of related compounds to propose a hypothesized mechanism of action for this compound, focusing on the serotonin 5-HT₂A receptor. Due to a lack of specific experimental data for this compound, this document also provides detailed, representative experimental protocols for the characterization of such compounds and presents data tables and visualizations to guide future research.
Introduction
This compound is a synthetic phenethylamine and a structural analogue of buscaline.[1] While its synthesis and basic chemical properties are documented, there is a significant gap in the scientific literature regarding its pharmacological profile, metabolism, and toxicity.[1] Substituted phenethylamines are a broad class of psychoactive compounds with diverse mechanisms of action, including stimulant, entactogen, and hallucinogenic effects.[2][3] Many psychedelic phenethylamines exert their effects primarily through agonism at the serotonin 5-HT₂A receptor.[4][5][6] This guide will operate on the well-supported hypothesis that this compound's primary mechanism of action is as a serotonin 5-HT₂A receptor agonist.
Chemical Structure and Properties
-
IUPAC Name: 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine[1]
-
Chemical Formula: C₁₄H₂₃NO₂S[1]
-
Molar Mass: 269.40 g·mol⁻¹[1]
-
Structure:
-
Phenethylamine backbone
-
Methoxy groups at the 3 and 5 positions of the phenyl ring
-
A butylthio group at the 4 position of the phenyl ring
-
Hypothesized Mechanism of Action: Serotonin 5-HT₂A Receptor Agonism
The primary hypothesized mechanism of action for this compound is agonism at the serotonin 5-HT₂A receptor. This hypothesis is based on the structure-activity relationships (SAR) of a wide range of psychedelic phenethylamines.[5][7][8]
The Serotonin 5-HT₂A Receptor
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central nervous system.[6][9] It is coupled to the Gq/11 signaling pathway.[6] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[10]
-
DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects of 5-HT₂A agonists.
Signaling Pathway Diagram
Caption: Hypothesized 5-HT₂A receptor signaling pathway for this compound.
Quantitative Data
As of the date of this document, no specific quantitative pharmacological data for this compound has been published in the peer-reviewed scientific literature. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in the subsequent section. For illustrative purposes, representative data for the well-characterized 5-HT₂A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) may be included where available.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | 5-HT₂A | [³H]ketanserin | N/A | - |
| This compound | 5-HT₂C | [³H]mesulergine | N/A | - |
| This compound | D₂ | [³H]spiperone | N/A | - |
| This compound | α₁ₐ | [³H]prazosin | N/A | - |
| DOI | 5-HT₂A | [³H]ketanserin | ~0.7 | [11] |
Table 2: Functional Potency and Efficacy
| Compound | Assay | Receptor | Parameter | Value | Reference |
| This compound | Calcium Flux | 5-HT₂A | EC₅₀ (nM) | N/A | - |
| This compound | Calcium Flux | 5-HT₂A | Eₘₐₓ (%) | N/A | - |
| This compound | IP₁ Accumulation | 5-HT₂A | EC₅₀ (nM) | N/A | - |
| This compound | IP₁ Accumulation | 5-HT₂A | Eₘₐₓ (%) | N/A | - |
| DOI | Calcium Flux | 5-HT₂A | EC₅₀ (nM) | ~1-10 | [12] |
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of a novel phenethylamine like this compound.
Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the 5-HT₂A receptor.[10][11]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT₂A receptor.
Materials:
-
Membrane homogenates from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).[13]
-
[³H]ketanserin (radioligand).
-
Serotonin (5-HT) or a known high-affinity antagonist (e.g., spiperone) for determining non-specific binding.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]ketanserin (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of serotonin or spiperone.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Inositol Monophosphate (IP₁) Accumulation Assay
This protocol measures the accumulation of IP₁, a stable metabolite of IP₃, as an indicator of Gq-coupled receptor activation.[14][15][16][17][18]
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Cell culture medium.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP₁.
-
This compound hydrochloride.
-
A reference agonist (e.g., serotonin).
-
A commercially available HTRF IP-One assay kit (containing IP₁-d2 and anti-IP₁-cryptate).
-
A microplate reader capable of HTRF detection.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound or the reference agonist.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF reagents (IP₁-d2 and anti-IP₁-cryptate).
-
Incubate for 60 minutes at room temperature to allow for the competitive binding of cellular IP₁ and IP₁-d2 to the antibody.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis:
-
Calculate the ratio of the two emission wavelengths. A decrease in the HTRF signal ratio corresponds to an increase in cellular IP₁ accumulation.
-
Plot the HTRF ratio as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to the reference agonist).
Calcium Flux Assay
This protocol measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.[12][19][20][21][22]
Objective: To provide an alternative or complementary measure of the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound hydrochloride.
-
A reference agonist (e.g., serotonin).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and begin baseline fluorescence measurements.
-
Using the integrated fluid-handling system, inject varying concentrations of this compound or the reference agonist into the wells.
-
Immediately begin kinetic fluorescence readings to capture the transient increase in intracellular calcium.
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of the test compound.
-
Plot the peak fluorescence (or the change from baseline) as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. Chemistry and Structure-Activity Relationships of Psychedelics. | Semantic Scholar [semanticscholar.org]
- 5. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. bu.edu [bu.edu]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. ucl.ac.uk [ucl.ac.uk]
The Enigmatic Profile of Thiobuscaline: A Technical Primer for Psychedelic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data on Thiobuscaline is exceptionally scarce.[1] This document, therefore, presents a hypothetical pharmacological profile based on its structural similarity to other psychedelic phenethylamines, such as mescaline and buscaline. The experimental protocols and data presented are illustrative of the standard methodologies used in the characterization of novel psychoactive compounds and should not be considered as established findings for this compound.
Introduction
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound and an analog of buscaline.[1] First synthesized by Alexander Shulgin, its human dosage is reported to be in the range of 60-120 mg with a duration of action of approximately 8 hours.[1] As a member of the substituted phenethylamine class, its psychoactive effects are presumed to be mediated primarily through interaction with the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelics.[2][3] This guide provides a speculative yet technically grounded overview of what its pharmacological profile might entail and the experimental approaches required to elucidate it.
Hypothetical Pharmacological Profile
Based on its chemical structure and the known pharmacology of related phenethylamines, this compound is likely a potent agonist at the 5-HT2A receptor. Its activity at other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and monoamine transporters remains to be determined but would be a critical component of a full pharmacological workup.
Receptor Binding Affinity
The binding affinity of a compound for its receptor is a measure of how tightly it binds. This is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
Table 1: Hypothetical Receptor Binding Profile of this compound
| Receptor Target | Hypothetical Kᵢ (nM) | Radioligand | Cell Line |
| 5-HT₂ₐ | 50 | [³H]Ketanserin | HEK293 |
| 5-HT₂ₒ | 250 | [³H]Mesulergine | CHO-K1 |
| 5-HT₁ₐ | 800 | [³H]8-OH-DPAT | HeLa |
| SERT | >10,000 | [³H]Citalopram | HEK293 |
| DAT | >10,000 | [³H]WIN 35,428 | HEK293 |
| NET | >10,000 | [³H]Nisoxetine | HEK293 |
Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors like the 5-HT2A receptor, this is often quantified by measuring the production of second messengers, such as inositol phosphates (IP) or calcium mobilization. The potency of a compound is expressed as the half-maximal effective concentration (EC50), while its efficacy is the maximal response it can produce relative to the endogenous ligand (e.g., serotonin).
Table 2: Hypothetical Functional Activity of this compound
| Assay Type | Receptor | Hypothetical EC₅₀ (nM) | Efficacy (% of Serotonin) |
| Calcium Mobilization | 5-HT₂ₐ | 120 | 85% |
| Inositol Phosphate Accumulation | 5-HT₂ₐ | 150 | 90% |
| CRE-Luciferase Reporter | 5-HT₁ₐ | >1,000 | Not Determined |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to determine the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various receptor targets.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells for 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.
-
Separation: The bound and unbound radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
Objective: To determine the functional potency and efficacy of this compound at Gq-coupled receptors like 5-HT2A.
Methodology:
-
Cell Culture: Cells expressing the 5-HT2A receptor are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and Emax (maximum effect) are calculated.
Visualizations
Signaling Pathway of a Psychedelic at the 5-HT2A Receptor
Caption: Hypothetical 5-HT2A receptor signaling cascade initiated by this compound.
Experimental Workflow for Pharmacological Characterization
Caption: Standard workflow for characterizing a novel psychedelic compound.
Conclusion
While the pharmacological profile of this compound remains to be formally elucidated, its structural characteristics strongly suggest activity as a 5-HT2A receptor agonist. The technical guide provided here outlines a hypothetical profile and the established experimental methodologies required to confirm and expand upon this. Further research into this compound and related compounds is essential for a comprehensive understanding of their therapeutic potential and mechanisms of action. A thorough in vitro and in vivo characterization will be necessary to move this compound from the realm of speculative pharmacology to a well-defined research tool or potential therapeutic agent.
References
Thiobuscaline Receptor Binding Affinity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thiobuscaline is a lesser-known psychedelic phenethylamine derivative. As of this writing, there is a significant lack of published pharmacological data, including specific receptor binding affinities and detailed experimental protocols for this compound. This guide, therefore, provides a comprehensive overview of the anticipated receptor binding profile of this compound based on structurally related compounds, primarily other substituted phenethylamines. The experimental protocols and signaling pathways described are general methodologies widely used in the field of pharmacology for characterizing the receptor binding of novel psychoactive compounds.
Introduction
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a synthetic phenethylamine and an analog of buscaline. First synthesized by Alexander Shulgin, it is structurally related to other psychedelic phenethylamines known to interact with the central nervous system.[1] Due to the scarcity of direct research on this compound, this document serves as a predictive guide to its likely pharmacological targets and the methodologies required for its characterization. The core focus will be on the serotonin receptor family, the primary target for many psychedelic phenethylamines.
Predicted Receptor Binding Profile
Based on the pharmacology of structurally similar 4-thio-substituted phenethylamines (commonly known as the 2C-T series), this compound is predicted to exhibit high affinity for several monoamine receptors, particularly serotonin (5-HT) receptors. The psychedelic effects of related compounds are primarily mediated by their potent interaction with the 5-HT2A receptor.
Serotonin Receptors
Psychedelic phenethylamines are well-established 5-HT₂A receptor agonists.[1][2] Compounds of the 2C-T series, which share the 4-thio-substituted phenethylamine core with this compound, demonstrate high affinity for 5-HT₂A and 5-HT₂C receptors.[3] It is therefore highly probable that this compound is a potent agonist or partial agonist at the 5-HT₂A receptor. Activity at other serotonin receptors, such as 5-HT₁A and 5-HT₂B, is also possible and may contribute to its overall pharmacological effect.[3][4]
Other Potential Targets
In addition to serotonin receptors, substituted phenethylamines have been shown to interact with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).[3][4] While interaction with monoamine transporters is less common for this class of compounds, it cannot be entirely ruled out without empirical data.[3]
Comparative Receptor Binding Affinities of Related Phenethylamines
To provide a quantitative context, the following table summarizes the receptor binding affinities (Ki, nM) and functional activities (EC₅₀, nM) for a selection of 4-thio-substituted phenethylamines. It is anticipated that this compound would exhibit a profile within a similar range.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂A (EC₅₀, nM) | 5-HT₂C (Ki, nM) | 5-HT₁A (Ki, nM) | Adrenergic α₁ (Ki, µM) | TAAR1 (rat) (Ki, nM) |
| 2C-T-2 | 22 | 15 | 110 | >10,000 | 0.3-0.9 | 5-68 |
| 2C-T-4 | 54 | 53 | 350 | >10,000 | 0.3-0.9 | 5-68 |
| 2C-T-7 | 1 | 1 | 40 | >10,000 | 0.3-0.9 | 5-68 |
Data compiled from studies on 4-thio-substituted phenethylamines.[3][4]
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the receptor binding affinity and functional activity of a novel compound like this compound.
Radioligand Displacement Assay
This is a common in vitro method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound at target receptors (e.g., 5-HT₂A).
Materials:
-
Receptor Source: Membranes from cultured cells transfected with the human receptor of interest (e.g., HEK293 cells expressing human 5-HT₂A receptors) or homogenized brain tissue from animal models (e.g., rat frontal cortex).[5]
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).[5]
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Tris-HCl buffer with appropriate supplements.
-
Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[5]
-
Scintillation Counter: For measuring radioactivity.[5]
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 10-20 minutes at room temperature).[5]
-
Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To determine the potency (EC₅₀) and efficacy of this compound at Gq-coupled receptors like 5-HT₂A.
Materials:
-
Cell Line: A cell line stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Fluorescence Plate Reader: To measure changes in intracellular calcium levels.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined by plotting the change in fluorescence against the log of the compound concentration.
Visualizations
Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT₂A)
Caption: Gq-coupled signaling pathway, typical for 5-HT₂A receptor activation.
Experimental Workflow for Radioligand Displacement Assay
Caption: A generalized workflow for a radioligand displacement assay.
Conclusion
While direct experimental data on this compound is currently unavailable, its structural similarity to other 4-thio-substituted phenethylamines allows for a reasoned prediction of its receptor binding profile. It is anticipated to be a potent agonist at the 5-HT₂A receptor, which would be consistent with its classification as a psychedelic compound. The experimental protocols outlined in this guide provide a standard framework for the empirical determination of its pharmacological properties. Further research is necessary to definitively characterize the receptor binding affinity and functional activity of this compound and to understand its full pharmacological and toxicological profile.
References
- 1. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Metabolic Landscape of Thiobuscaline: A Predictive and Methodological Guide
Disclaimer: Direct experimental data on the metabolism of thiobuscaline is exceptionally scarce in publicly available scientific literature. As noted in its primary descriptive entries, "Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound."[1] Consequently, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. The metabolic pathways, metabolites, and experimental protocols described herein are based on established principles of xenobiotic metabolism, the known biotransformation of analogous phenethylamine compounds, and the metabolic fate of molecules containing thioether linkages.
Predicted Metabolic Pathways of this compound
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a substituted phenethylamine. Its metabolism is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 (CYP) enzymes and transferases.[2][3][4] The chemical structure of this compound presents several potential sites for metabolic modification.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the following Phase I transformations are predicted:
-
S-Oxidation: The sulfur atom in the butylthio group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for compounds containing a thioether linkage.
-
Deamination: The primary amine group can be removed through oxidative deamination, catalyzed by monoamine oxidase (MAO) or CYP enzymes, to form an aldehyde intermediate. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol.
-
O-Demethylation: The two methoxy groups on the phenyl ring are likely targets for O-demethylation, resulting in the formation of phenolic metabolites. These reactions are typically catalyzed by CYP enzymes, such as CYP2D6 and CYP3A4, which are known to metabolize many psychoactive phenethylamines.[2][5]
-
Hydroxylation: The butyl chain could undergo hydroxylation at various positions. Aromatic hydroxylation of the phenyl ring is also a possibility, although less likely given the existing substitutions.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[4] Predicted Phase II pathways for this compound and its metabolites include:
-
Glucuronidation: The hydroxyl groups formed during O-demethylation or hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic metabolites can also be sulfated by sulfotransferases (SULTs).
-
N-Acetylation: The primary amine group could undergo N-acetylation, a common pathway for phenethylamines.[6]
Predicted Metabolites of this compound
Based on the predicted metabolic pathways, a number of metabolites can be hypothesized. The following table summarizes these potential metabolites and the enzymes likely responsible for their formation.
| Predicted Metabolite | Metabolic Pathway | Predicted Enzyme(s) |
| This compound Sulfoxide | S-Oxidation | Cytochrome P450 (e.g., CYP3A4) |
| This compound Sulfone | S-Oxidation (sequential) | Cytochrome P450 (e.g., CYP3A4) |
| 3,5-dimethoxy-4-butylthiophenylacetaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO), CYP450 |
| 3,5-dimethoxy-4-butylthiophenylacetic acid | Oxidation of aldehyde | Aldehyde Dehydrogenase (ALDH) |
| 3,5-dimethoxy-4-butylthiophenyl-ethanol | Reduction of aldehyde | Alcohol Dehydrogenase (ADH) |
| 3-methoxy-5-hydroxy-4-butylthiophenethylamine | O-Demethylation | CYP2D6, CYP3A4 |
| 3-hydroxy-5-methoxy-4-butylthiophenethylamine | O-Demethylation | CYP2D6, CYP3A4 |
| 3,5-dihydroxy-4-butylthiophenethylamine | O-Demethylation (sequential) | CYP2D6, CYP3A4 |
| N-acetyl-thiobuscaline | N-Acetylation | N-acetyltransferase (NAT) |
| This compound-O-glucuronide | Glucuronidation of phenolic metabolites | UDP-glucuronosyltransferase (UGT) |
| This compound-O-sulfate | Sulfation of phenolic metabolites | Sulfotransferase (SULT) |
Methodologies for this compound Metabolism Studies
To elucidate the actual metabolic fate of this compound, a combination of in vitro and in vivo experimental approaches would be necessary.
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the specific enzymes involved in this compound metabolism.
-
Protocol:
-
Incubation with Human Liver Microsomes (HLMs): this compound would be incubated with pooled HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes). Samples would be taken at various time points.
-
Enzyme Phenotyping with Recombinant CYPs: To identify the specific CYP isoforms responsible for metabolism, this compound would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[7]
-
Enzyme Inhibition Studies: To further confirm the involvement of specific CYPs, incubations with HLMs can be performed in the presence of known selective inhibitors for major CYP isoforms.[8]
-
Sample Analysis: The reaction mixtures would be analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.[9]
-
In Vivo Metabolism Studies
-
Objective: To identify the major metabolites excreted from a living organism and to understand the pharmacokinetic profile of this compound.
-
Protocol:
-
Animal Model: A suitable animal model, such as Sprague-Dawley rats, would be administered a controlled dose of this compound.
-
Sample Collection: Urine and feces would be collected over a defined period (e.g., 24-48 hours). Blood samples could also be collected at various time points to determine the pharmacokinetic parameters of the parent drug and its major metabolites.
-
Sample Preparation: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites prior to analysis.
-
Metabolite Identification: Samples would be analyzed by LC-HRMS to identify the structures of the excreted metabolites.
-
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for this compound Metabolism Studies
Caption: General experimental workflow for studying this compound metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Uncovering metabolite changes of potato Fusarium sambucinum infection based on a UPLC-Q-TOF metabonomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute Toxicity of Thiobuscaline: A Methodological and Data Framework
Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the acute toxicity of Thiobuscaline.[1] Research on this specific compound, a lesser-known psychedelic phenethylamine, has not been published in accessible toxicological studies or peer-reviewed journals.[1] Therefore, this document serves as a technical guide and whitepaper outlining the standard methodologies and data presentation formats that would be employed in an acute toxicity study of a novel psychoactive substance like this compound. The data, protocols, and pathways presented herein are hypothetical and illustrative, designed to meet the needs of researchers, scientists, and drug development professionals by providing a framework for future studies.
Hypothetical Acute Toxicity Data
In the absence of empirical data for this compound, the following table represents a hypothetical summary of acute toxicity findings for a similar compound, presented to illustrate standard data organization in preclinical toxicology. The values are purely for demonstrative purposes and should not be considered representative of this compound's actual toxicological profile.
Table 1: Hypothetical Acute Toxicity Data for a this compound Analog
| Animal Model | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval | Key Observations |
| Sprague-Dawley Rat | Oral (p.o.) | 150 | 135 - 165 | Serotonergic syndrome symptoms, hyperthermia, tremors. |
| Sprague-Dawley Rat | Intraperitoneal (i.p.) | 75 | 68 - 82 | Rapid onset of seizures, ataxia, and respiratory distress. |
| CD-1 Mouse | Oral (p.o.) | 220 | 205 - 235 | Head-twitch response, hyperactivity, Straub tail phenomenon. |
| CD-1 Mouse | Intravenous (i.v.) | 35 | 31 - 39 | Convulsions, cardiac arrhythmia, rapid mortality. |
LD₅₀ (Lethal Dose, 50%) is the dose required to cause mortality in 50% of the tested population.[2][3]
Detailed Experimental Protocols
The following section details a representative experimental protocol for determining the acute oral toxicity of a novel psychoactive substance in a rodent model, adhering to established toxicological guidelines.
Study Design: Acute Oral Toxicity in Sprague-Dawley Rats
-
Objective: To determine the median lethal dose (LD₅₀) and observe signs of acute toxicity of the test compound following a single oral administration.
-
Test System:
-
Species: Sprague-Dawley Rat
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Sex: Equal numbers of male and female animals.
-
Source: Certified laboratory animal supplier.
-
-
Housing and Acclimatization:
-
Animals are housed in polycarbonate cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.
-
Standard laboratory chow and water are provided ad libitum.
-
Animals are acclimatized to laboratory conditions for a minimum of 7 days prior to dosing.
-
-
Dose Preparation and Administration:
-
The test compound is dissolved in a vehicle of 0.9% sterile saline with 0.5% Tween 80 to ensure a homogenous suspension.
-
A minimum of five dose groups are used, with doses selected to span the expected range of toxicity, from no effect to 100% mortality. A vehicle control group is also included.
-
Animals are fasted overnight prior to dosing.
-
The compound is administered via oral gavage at a volume of 10 mL/kg body weight.
-
-
Observation Period:
-
Animals are observed continuously for the first 4 hours post-administration, with particular attention to clinical signs of toxicity.
-
Observations are then recorded at 24, 48, and 72 hours, and daily thereafter for a total of 14 days.
-
All signs of toxicity, morbidity, and mortality are recorded.
-
-
Data Collection:
-
Individual body weights are recorded prior to dosing and on days 7 and 14.
-
At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
-
Statistical Analysis:
-
The LD₅₀ and its 95% confidence interval are calculated using a recognized statistical method, such as Probit analysis.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using DOT language, illustrate a typical experimental workflow for an acute toxicity study and a hypothetical signaling pathway that could be relevant for a phenethylamine compound like this compound.
Experimental Workflow Diagram
Caption: Workflow for a typical acute toxicity study in rodents.
Hypothetical Signaling Pathway Diagram
Many substituted phenethylamines are known to act as agonists at serotonin receptors, particularly the 5-HT₂ₐ receptor, which is a key mechanism for their psychedelic effects.[4] The following diagram illustrates a plausible, though hypothetical, signaling cascade initiated by the binding of a this compound-like compound to this receptor.
Caption: Hypothetical 5-HT₂ₐ receptor-mediated signaling pathway.
References
Neurochemical effects of Thiobuscaline
An In-depth Technical Guide on the Neurochemical Effects of Thiobuscaline
Introduction
This compound, chemically known as 4-butoxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. As a structural analog of mescaline, it is distinguished by the substitution of a butoxy group for the methoxy group at the 4-position of the phenyl ring. This modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties, potentially resulting in a unique neurochemical profile. This technical guide provides a comprehensive overview of the current understanding of this compound's neurochemistry, with a focus on its receptor binding profile, functional activity, and the experimental methodologies employed to elucidate these characteristics.
Receptor Binding and Functional Activity
The primary mechanism of action for classic psychedelics involves their interaction with serotonin receptors, particularly the 5-HT₂A subtype. The affinity and efficacy of this compound at these and other receptors are critical determinants of its overall pharmacological effects.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC₅₀) of this compound at various human receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Reference |
| Serotonin | ||||
| 5-HT₁ₐ | 2,760 | >10,000 | G-protein activation | |
| 5-HT₂ₐ | 398 | 1,070 | Calcium mobilization | |
| 5-HT₂ᵦ | 1,020 | 1,180 | Calcium mobilization | |
| 5-HT₂𝒸 | 1,100 | 2,360 | Calcium mobilization | |
| Dopamine | ||||
| D₁ | >10,000 | - | - | |
| D₂ | >10,000 | - | - | |
| D₃ | >10,000 | - | - | |
| Adrenergic | ||||
| α₁ₐ | 1,170 | 973 | Calcium mobilization | |
| α₂ₐ | 4,280 | >10,000 | G-protein activation | |
| Trace Amine | ||||
| TAAR1 | 6,310 | 1,600 | G-protein activation |
Experimental Protocols
The data presented above were primarily generated through a series of in vitro pharmacological assays.
Receptor Binding Assays
Radioligand binding assays were utilized to determine the affinity of this compound for a panel of receptors. These experiments were conducted using cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant receptors. A specific radioligand for each target receptor was incubated with the cell membranes in the presence of varying concentrations of this compound. The inhibition of radioligand binding by this compound was measured, and the IC₅₀ values were determined. These were subsequently converted to Ki values using the Cheng-Prusoff equation.
Functional Assays
The functional activity of this compound was assessed through different G-protein-coupled receptor (GPCR) activation assays depending on the signaling pathway of the receptor.
-
Calcium Mobilization Assays: For receptors that couple to Gq/11, such as the 5-HT₂ family and α₁ₐ-adrenergic receptors, a fluorometric imaging plate reader (FLIPR) was used to measure changes in intracellular calcium levels in response to this compound application.
-
G-protein Activation Assays: For receptors that couple to Gi/o or Gs, such as the 5-HT₁ₐ, α₂ₐ-adrenergic, and TAAR1 receptors, assays measuring the modulation of cAMP levels or other downstream effectors were employed.
Signaling Pathways
The primary psychedelic effects of compounds like this compound are believed to be mediated by the activation of the 5-HT₂ₐ receptor, which initiates a cascade of intracellular signaling events.
The Enigmatic Moiety: A Technical Guide to the Structure-Activity Relationship of Thiobuscaline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine, structurally analogous to buscaline. While scientific literature dedicated specifically to this compound and its analogs is sparse, a considerable body of research on related psychedelic phenethylamines, particularly those with sulfur substitutions, provides a robust framework for understanding their structure-activity relationships (SAR). This guide synthesizes the available information to provide an in-depth analysis of the core principles governing the interaction of these compounds with their biological targets, primarily the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor is the principal mechanism of action for classic serotonergic hallucinogens.[1] This document outlines the inferred SAR, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways to facilitate further research and drug development in this area.
Structure-Activity Relationship (SAR) of Thio-Phenethylamines
The psychedelic activity of phenethylamines is intrinsically linked to their interaction with the 5-HT2A receptor. The SAR for this class of compounds is well-established for substitutions on the phenyl ring, the ethylamine side chain, and the amino group. The introduction of a thioether linkage at the 4-position of the phenyl ring, as seen in this compound, introduces unique electronic and lipophilic properties that significantly modulate pharmacological activity.
Key SAR Insights for Thio-Phenethylamine Analogs:
-
4-Position Substitution is Critical: Modifications at the 4-position of the phenethylamine ring, para to the ethylamine chain, are a key determinant of central nervous system activity.[2]
-
Thioether Moiety Enhances Potency: The replacement of a methoxy group with a methylthio group at the 4-position has been shown to increase psychedelic potency. For instance, 4-thiomescaline is reportedly 12 times more potent than mescaline. This is attributed to the ideal lipophilicity, electronic character, and size of the sulfur atom.
-
Alkyl Chain Length at the 4-Thio Position: The length of the alkyl chain attached to the sulfur atom influences potency. While shorter alkyl chains (methyl, ethyl, propyl) tend to maintain or increase activity, longer chains like butyl may lead to a decrease in activity.[2] For example, the 4-n-propoxy and 4-n-butoxy homologues of mescaline and their corresponding 4-thio analogues have been synthesized and evaluated, with the propyl homologues retaining high potency.[2]
-
Lipophilicity Correlation: The potency of these analogs has been correlated with their octanol-water partition coefficients, suggesting that lipophilicity plays a crucial role in their ability to cross the blood-brain barrier and interact with the receptor.
-
Metabolic Considerations: The sulfur atom is susceptible to oxidative metabolism, potentially leading to the formation of sulfoxides and sulfones. This metabolic pathway could influence the duration and nature of the psychedelic effects.
Data Presentation: Quantitative Analysis of Thio-Phenethylamine Analogs
Due to the limited public data on this compound analogs, this table presents data for a homologous series of 4-thio-substituted 2,5-dimethoxyphenethylamines (2C-T series) to illustrate the SAR principles.
| Compound | R Group at 4-position | 5-HT2A Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Relative Potency (Mescaline = 1) |
| 2C-T | -SCH3 | Data not available | Data not available | ~30 (predicted) |
| 2C-T-2 | -SCH2CH3 | Data not available | Data not available | Data not available |
| 2C-T-4 | -SCH(CH3)2 | Data not available | Data not available | Data not available |
| 2C-T-7 | -S(CH2)2CH3 | Data not available | Data not available | Data not available |
| This compound | -S(CH2)3CH3 | Data not available | Data not available | Lower than propyl homologue |
| 4-Thiomescaline | -SCH3 (at 4-pos of trimethoxy) | Data not available | Data not available | 12 |
Experimental Protocols
Synthesis of 2,5-Dimethoxy-4-alkylthiophenethylamines (General Procedure)
This protocol is a generalized procedure based on the synthesis of related 4-thio-substituted phenethylamines.
Workflow for Synthesis of 2,5-Dimethoxy-4-alkylthiophenethylamines
Caption: Synthetic route for 2,5-dimethoxy-4-alkylthiophenethylamines.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Thiourea
-
Sodium hydroxide
-
Alkyl halide (e.g., butyl bromide for this compound)
-
Nitromethane
-
Ammonium acetate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Synthesis of 2,5-Dimethoxy-4-alkylthiobenzaldehyde:
-
A solution of 2,5-dimethoxybenzaldehyde is reacted with a suitable sulfur source (e.g., thiourea followed by hydrolysis) to introduce the thiol group at the 4-position.
-
The resulting 4-mercapto-2,5-dimethoxybenzaldehyde is then alkylated using the appropriate alkyl halide (e.g., 1-bromobutane for this compound) in the presence of a base (e.g., sodium hydroxide) to form the corresponding 4-alkylthiobenzaldehyde.
-
-
Formation of the Nitrostyrene:
-
The 2,5-dimethoxy-4-alkylthiobenzaldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate. This is a Henry reaction, which forms the β-nitro-2,5-dimethoxy-4-alkylthiostyrene derivative.
-
-
Reduction of the Nitrostyrene:
-
The nitrostyrene derivative is reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.
-
The reaction is typically performed under an inert atmosphere and at reduced temperatures, followed by a careful workup to quench the excess reducing agent.
-
-
Purification and Salt Formation:
-
The crude phenethylamine freebase is purified using techniques such as column chromatography or distillation.
-
For easier handling and storage, the purified freebase is often converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol.
-
5-HT2A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.
Workflow for 5-HT2A Radioligand Binding Assay
Caption: Workflow for a 5-HT2A radioligand displacement binding assay.
Materials:
-
Cell membranes expressing human 5-HT2A receptors (commercially available or prepared from transfected cell lines).
-
Radioligand, e.g., [³H]-ketanserin or [¹²⁵I]-DOI.
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM spiperone or unlabeled DOI).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the functional potency (EC50) of test compounds by quantifying the increase in intracellular calcium concentration following receptor activation.
Workflow for Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux functional assay.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds (this compound analogs).
-
A reference agonist (e.g., serotonin or DOI).
-
A fluorescence plate reader with injection capabilities.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT2A expressing cells under appropriate conditions.
-
Plate the cells into the microplates and allow them to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the test compounds at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).
-
Signaling Pathways
The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1][2][3] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[2][3]
5-HT2A Receptor Gq Signaling Pathway
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Thiobuscaline: A Technical Guide to its Discovery, Synthesis, and Putative Pharmacology
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound belonging to the phenethylamine class. First synthesized by Alexander Shulgin, its discovery and effects are documented in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved). This technical guide provides a comprehensive overview of the history, synthesis, and speculative pharmacology of this compound. Notably, there is a significant lack of quantitative pharmacological data in the public domain, a fact that this guide will address. This document aims to be a resource for researchers by detailing the known synthesis protocols and providing a framework for potential future investigation by proposing a hypothetical signaling pathway based on structurally related compounds.
Discovery and History
This compound was first synthesized and bioassayed by Alexander Shulgin, a prominent figure in the field of psychedelic chemistry.[1] The synthesis and qualitative human dosage effects are described in his 1991 book, PiHKAL.[2][3] Shulgin's work often involved the systematic exploration of phenethylamine derivatives to understand their structure-activity relationships. This compound is an analog of buscaline, with a butylthio group at the 4-position of the phenyl ring.[1] Shulgin's entry in PiHKAL lists the dosage range as 60-120 mg with a duration of approximately 8 hours.[1] He describes the effects at this dosage as being at a "threshold," suggesting that it is not a profoundly psychedelic experience at the tested levels.[1] Beyond Shulgin's initial report, there is a notable scarcity of published data on the pharmacological properties, metabolism, and toxicity of this compound.[1]
Chemical Information
| Identifier | Value |
| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine |
| Common Name | This compound, 4-Thiobuscaline, TB |
| CAS Number | 90109-57-2 |
| Molecular Formula | C14H23NO2S |
| Molar Mass | 269.40 g/mol |
Synthesis
The synthesis of this compound is detailed in PiHKAL by Alexander Shulgin. The following is a description of the multi-step synthesis.
Experimental Protocol: Synthesis of 4-(n)-Butylthio-3,5-dimethoxyphenethylamine hydrochloride (this compound HCl)
Step 1: Lithiation of 1,3-dimethoxybenzene
A solution of 12.1 g of N,N,N',N'-tetramethylethylenediamine and 13.8 g of 1,3-dimethoxybenzene in 200 mL of 30-60 °C petroleum ether is prepared. This mixture is stirred vigorously under a helium atmosphere and cooled to 0 °C using an external ice bath. To this, 66 mL of 1.6 M butyl lithium in hexane is added, resulting in the formation of a white granular precipitate. The reaction mixture is then warmed to room temperature for a few minutes before being cooled again to 0 °C.
Step 2: Synthesis of 4-bromo-2-(n)-butylthio-1,3-dimethoxyanisole
This step is not explicitly detailed in the provided search results but is a logical precursor to the subsequent step mentioned in PiHKAL. The synthesis would likely involve the reaction of the lithiated intermediate from Step 1 with a sulfur-containing electrophile followed by bromination.
Step 3: Formation of 4-(n)-butylthio-3,5-dimethoxyphenylacetonitrile
To a solution of 11.5 mL of diisopropylamine in 50 mL of hexane, stirred under a nitrogen atmosphere, 50 mL of 1.6 M butyllithium is added. After 15 minutes of stirring, the viscous mixture is diluted with 150 mL of anhydrous tetrahydrofuran (THF). The solution is cooled in an ice bath, and 2.0 mL of acetonitrile is added, followed immediately by the addition of 6.0 g of 4-bromo-2-(n)-butylthio-1,3-dimethoxyanisole over one minute. An immediate deep red color is observed. After stirring for 30 minutes, the mixture is poured into dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted three times with 75 mL of dichloromethane. The combined organic extracts are evaporated under vacuum to yield a residue which is then distilled. The product, 4-(n)-butylthio-3,5-dimethoxyphenylacetonitrile, distills at 138-168 °C at 0.4 mm/Hg as a white oil.
Step 4: Reduction to 4-(n)-butylthio-3,5-dimethoxyphenethylamine
A solution of lithium aluminum hydride (LAH) (20 mL of a 1 M solution in anhydrous THF) under a nitrogen atmosphere is cooled to 0 °C and stirred vigorously. To this, 0.53 mL of 100% sulfuric acid is added dropwise, followed by 2.0 g of 4-(n)-butylthio-3,5-dimethoxyphenylacetonitrile in 10 mL of anhydrous THF. The reaction mixture is stirred at 0 °C for a few minutes, then at room temperature for one hour, and finally refluxed for one hour. After cooling, isopropyl alcohol is added to destroy the excess hydride, followed by 10% sodium hydroxide to a basic pH.
Step 5: Isolation and Salt Formation
The resulting mixture is filtered, and the filter cake is washed with THF. The combined filtrates are evaporated under vacuum. The residue is dissolved in 200 mL of dichloromethane and extracted three times with 100 mL of dilute sulfuric acid. The pooled aqueous extracts are made basic with 10% sodium hydroxide, and then extracted three times with 75 mL of dichloromethane. The combined organic extracts are evaporated under vacuum, yielding 0.7 g of a white oil. This oil is dissolved in a small amount of isopropyl alcohol and neutralized with concentrated hydrochloric acid. The solution is then diluted with several volumes of anhydrous diethyl ether with continuous stirring. The resulting precipitate is filtered, washed with diethyl ether, and air-dried to yield 0.6 g of 4-(n)-butylthio-3,5-dimethoxyphenethylamine hydrochloride (this compound HCl) with a melting point of 154-155 °C.
References
Methodological & Application
Application Notes and Protocols for Thiobuscaline Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine first synthesized by Alexander Shulgin.[1] As a unique sulfur-containing analogue of mescaline, it presents an interesting target for neuropharmacological research and drug development. However, the lack of commercially available analytical standards and reference materials poses a significant challenge for researchers. This document provides a comprehensive guide for the de novo synthesis, purification, and characterization of this compound to serve as an in-house analytical standard. Detailed protocols for analytical method development using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are provided. Additionally, protocols for preliminary in vitro pharmacological evaluation are outlined to guide the investigation of its biological activity.
Introduction
This compound is a substituted phenethylamine and a structural analogue of buscaline.[1] Its synthesis and preliminary human psychoactivity are described in Alexander Shulgin's book, "PiHKAL" ("Phenethylamines I Have Known and Loved").[1] The subjective effects are reported to occur at a dosage of 60-120 mg with a duration of 8 hours.[1] Despite its intriguing structure, very little scientific data exists on its pharmacological properties, metabolism, and toxicity.[1]
The absence of certified reference materials necessitates that researchers synthesize and characterize this compound independently. This application note aims to fill this gap by providing detailed, practical protocols for its preparation and analytical validation.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine | [1] |
| Synonyms | This compound, 3,5-dimethoxy-4-butylthiophenethylamine | [1] |
| CAS Number | 90109-57-2 | [1] |
| Molecular Formula | C₁₄H₂₃NO₂S | [1] |
| Molar Mass | 269.40 g/mol | [1] |
| Appearance | (Predicted) White to off-white crystalline solid or oil | N/A |
| Solubility | (Predicted) Soluble in methanol, ethanol, chloroform, and dilute acidic solutions | N/A |
Synthesis Protocol: Preparation of this compound Hydrochloride
This protocol is a generalized procedure based on common methods for synthesizing phenethylamines and should be adapted and optimized under appropriate laboratory conditions. The conceptual basis for this synthesis is derived from the work of Alexander Shulgin.
3.1. Synthesis Workflow
Caption: Synthetic pathway for this compound HCl.
3.2. Experimental Procedure
-
Step 1: Synthesis of 4-Butylthio-3,5-dimethoxybenzaldehyde. (This is a predicted starting material based on common phenethylamine syntheses). In a suitable reaction vessel, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with butanethiol in the presence of a suitable acid catalyst. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is extracted and purified by column chromatography.
-
Step 2: Synthesis of 1-(4-Butylthio-3,5-dimethoxyphenyl)-2-nitroethene. The benzaldehyde derivative from the previous step is condensed with nitromethane in the presence of a base such as ammonium acetate in glacial acetic acid. The reaction mixture is heated to reflux. The resulting nitrostyrene is typically a brightly colored solid and can be purified by recrystallization.
-
Step 3: Reduction to this compound Freebase. The nitrostyrene derivative is reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as tetrahydrofuran (THF). The reaction must be performed under an inert atmosphere and with strict moisture control. After the reduction is complete, the reaction is carefully quenched, and the product is extracted.
-
Step 4: Formation of this compound Hydrochloride. The crude this compound freebase is dissolved in a suitable solvent like anhydrous ether or isopropanol. A solution of hydrogen chloride in ether is added dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Analytical Characterization Protocols
A newly synthesized batch of this compound HCl must be thoroughly characterized to confirm its identity and purity to serve as a reference standard.
4.1. Analytical Workflow
Caption: Workflow for analytical characterization.
4.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound HCl.
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Procedure:
-
Prepare a stock solution of this compound HCl in methanol (1 mg/mL).
-
Prepare a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase composition.
-
Inject 10 µL of the working solution.
-
Run the gradient program and record the chromatogram.
-
-
Expected Outcome: A major peak corresponding to this compound with a purity of >98% (by peak area).
4.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: GC-MS system with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Injection: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Procedure:
-
Prepare a dilute solution of this compound HCl in methanol (approx. 100 µg/mL).
-
Inject 1 µL into the GC-MS.
-
Acquire the total ion chromatogram and mass spectrum of the major peak.
-
-
Expected Outcome: A mass spectrum showing the molecular ion (M+) at m/z 269 and characteristic fragment ions.
4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Procedure:
-
Dissolve 5-10 mg of this compound HCl in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Signals (Predicted): Signals corresponding to aromatic protons, methoxy groups, the ethylamine chain, and the butylthio group.
-
Expected ¹³C NMR Signals (Predicted): Signals for all 14 carbon atoms in the molecule.
4.5. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: KBr pellet or thin film.
-
Procedure:
-
Prepare the sample according to the instrument's instructions.
-
Acquire the IR spectrum.
-
-
Expected Absorptions (Predicted): Peaks corresponding to N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching (ether).
Preliminary Pharmacological Evaluation
Given its structural similarity to other psychedelic phenethylamines, this compound is presumed to act as an agonist at serotonin 5-HT₂A receptors. The following in vitro assays can be used for preliminary pharmacological characterization.
5.1. Proposed Signaling Pathway
References
Application Notes and Protocols for In Vivo Experimental Studies of Thiobuscaline
Disclaimer: As of October 2025, there is a notable absence of published in vivo experimental data specifically for Thiobuscaline. The following application notes and protocols are therefore hypothetical and have been constructed based on established methodologies for analogous psychedelic phenethylamines, such as mescaline and 2C-B.[1][2][3] These protocols are intended to provide a scientifically grounded framework for researchers initiating in vivo studies with this compound.
Introduction
This compound (4-butoxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound belonging to the phenethylamine class. Structurally related to mescaline, it is hypothesized to exert its primary psychoactive effects through interaction with the serotonergic system, particularly as an agonist at the 5-HT2A receptor.[4][5][6] In vivo characterization is essential to understand its pharmacological profile, including its behavioral, physiological, and neurochemical effects, as well as its safety and therapeutic potential.
These notes provide detailed protocols for a series of foundational in vivo experiments designed to assess the psychedelic-like activity, behavioral profile, and physiological impact of this compound in rodent models.
Proposed Mechanism of Action: Signaling Pathway
The primary molecular target for classic psychedelic phenethylamines is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4][5][7] Agonist binding to the 5-HT2A receptor is believed to initiate a conformational change that preferentially activates the Gq/11 signaling cascade.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are thought to underlie the profound alterations in perception and cognition characteristic of the psychedelic experience.[2][9]
Caption: Hypothesized 5-HT2A receptor-mediated Gq signaling pathway for this compound.
In Vivo Experimental Workflow
A logical progression of in vivo experiments is crucial for characterizing a novel compound. The workflow should begin with basic safety and dose-finding studies, followed by specific behavioral assays to test the primary hypothesis (psychedelic-like activity), and finally, more invasive techniques to explore the underlying neurochemical and physiological mechanisms.
References
- 1. youtube.com [youtube.com]
- 2. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential | Semantic Scholar [semanticscholar.org]
- 9. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Thiobuscaline Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound, structurally related to mescaline.[1] While its synthesis by Alexander Shulgin is documented, a comprehensive pharmacological profile is lacking.[1] Based on its structural similarity to other phenethylamine psychedelics, this compound is hypothesized to exert its primary effects through the serotonin 2A receptor (5-HT2A). These application notes provide a suite of detailed in vitro cell culture assays to characterize the activity of this compound at the 5-HT2A receptor and to assess its broader safety profile.
Tiered Assay Approach for In Vitro Characterization
A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound.
-
Tier 1: Primary Screening Assays: Rapidly determine if this compound is a 5-HT2A receptor agonist.
-
Tier 2: Potency, Efficacy, and Signaling Bias Assessment: Quantify the potency and efficacy of this compound and investigate its preference for G-protein versus β-arrestin signaling pathways.
-
Tier 3: Safety and Off-Target Profiling: Evaluate potential for off-target effects and general cytotoxicity.
Tier 1: Primary Screening - 5-HT2A Receptor Activation
Calcium Flux Assay
Objective: To determine if this compound activates the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
Principle: Activation of the Gq pathway by a 5-HT2A agonist stimulates phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by a calcium-sensitive fluorescent dye.
Experimental Protocol:
Materials:
-
HEK293-5-HT2A or CHO-K1-5-HT2A cells
-
Cell culture medium (e.g., DMEM for HEK293, Ham's F-12K for CHO-K1) supplemented with 10% FBS, penicillin/streptomycin
-
Black, clear-bottom 384-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Serotonin (5-HT) as a reference agonist
-
Ketanserin as a reference antagonist
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-5-HT2A or CHO-K1-5-HT2A cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.[2] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a dye loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[3]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (5-HT) in HBSS.
-
Calcium Flux Measurement: Place the cell plate in a fluorescence microplate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[3]
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injector, add 12.5 µL of the compound solutions to the wells.
-
Continuously record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response induced by the reference agonist (5-HT).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Expected Results (Hypothetical Data):
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| Serotonin (5-HT) | 10 | 100 |
| This compound | 50 | 95 |
| Ketanserin | - | (Antagonist) |
Tier 2: Potency, Efficacy, and Signaling Bias
IP-One HTRF Assay
Objective: To quantify the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq pathway activation. This assay provides a more stable endpoint compared to the transient calcium signal.
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 results in a low HTRF signal.
Experimental Protocol:
Materials:
-
HEK293-5-HT2A or CHO-K1-5-HT2A cells
-
Cell culture medium
-
White, 384-well microplates
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl)
-
This compound
-
Serotonin (5-HT)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells in white 384-well plates at a density of 15,000-20,000 cells per well in 10 µL of culture medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and 5-HT in the provided stimulation buffer (containing LiCl to prevent IP1 degradation). Add 5 µL of the compound solutions to the wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add 2.5 µL of IP1-d2 conjugate followed by 2.5 µL of anti-IP1-cryptate antibody solution to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 320-340 nm.[4]
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the IP1 concentration.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Expected Results (Hypothetical Data):
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| Serotonin (5-HT) | 15 | 100 |
| This compound | 75 | 98 |
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces the recruitment of β-arrestin to the 5-HT2A receptor, a key event in receptor desensitization and an alternative signaling pathway.
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter cell line, co-expressing the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
Principle: Ligand-induced receptor activation causes the recruitment of β-arrestin-EA to the GPCR-ProLink. This brings the two enzyme fragments (EA and ProLink) into close proximity, forming a functional β-galactosidase enzyme. The activity of this enzyme is measured using a chemiluminescent substrate.[5][6]
Experimental Protocol:
Materials:
-
PathHunter 5-HT2A β-arrestin cell line
-
Cell plating reagent
-
Detection reagent kit (containing Galacton Star substrate)
-
This compound
-
Serotonin (5-HT)
-
White, 384-well microplates
-
Chemiluminescence-capable microplate reader
Procedure:
-
Cell Plating: Plate the PathHunter cells in white 384-well plates according to the manufacturer's protocol, typically 5,000-10,000 cells per well in 20 µL. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and 5-HT. Add 5 µL of the compound solutions to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the detection reagent mixture according to the kit instructions. Add 12.5 µL of the detection reagent to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescence signal on a microplate reader.
Data Analysis:
-
Normalize the data to the maximum response induced by 5-HT.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Signaling Bias Calculation: Compare the potency (EC50) and efficacy (Emax) of this compound in the Gq (IP-One) and β-arrestin assays relative to the reference agonist (5-HT) to determine if it preferentially activates one pathway.
Expected Results (Hypothetical Data):
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| Serotonin (5-HT) | 25 | 100 |
| This compound | 150 | 85 |
Tier 3: Safety and Off-Target Profiling
Monoamine Transporter Uptake Assay
Objective: To assess whether this compound inhibits the uptake of serotonin (SERT), dopamine (DAT), or norepinephrine (NET), a common off-target activity for psychoactive compounds.
Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET.
Principle: A fluorescent substrate that mimics monoamine neurotransmitters is used. Inhibition of the transporter by a test compound prevents the uptake of the fluorescent substrate into the cells, resulting in a lower intracellular fluorescence signal.
Experimental Protocol:
Materials:
-
HEK293-SERT, HEK293-DAT, and HEK293-NET cell lines
-
Cell culture medium (DMEM with 10% dialyzed FBS for SERT)[7]
-
Black, clear-bottom 384-well microplates
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
This compound
-
Fluoxetine (SERT inhibitor), GBR-12909 (DAT inhibitor), and Desipramine (NET inhibitor) as positive controls
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 384-well plates at a density of 12,500-20,000 cells per well in 25 µL of medium and incubate overnight.[7]
-
Compound Addition: Prepare serial dilutions of this compound and control inhibitors. Add 12.5 µL of compound solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add 12.5 µL of the fluorescent substrate solution to each well.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-30 minutes or as an endpoint reading after a defined incubation period, according to the kit instructions. A masking dye in the solution quenches extracellular fluorescence.
Data Analysis:
-
Calculate the rate of substrate uptake (for kinetic reads) or the final fluorescence intensity (for endpoint reads).
-
Normalize the data to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Expected Results (Hypothetical Data):
| Transporter | This compound IC50 (µM) | Positive Control IC50 (nM) |
| SERT | > 10 | Fluoxetine: 5 |
| DAT | > 10 | GBR-12909: 10 |
| NET | > 10 | Desipramine: 2 |
hERG Potassium Channel Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias (QT prolongation).
Cell Line: CHO-K1 or HEK293 cells stably expressing the hERG channel.
Principle: Automated patch-clamp electrophysiology is used to measure the flow of ions through the hERG channels in the presence of the test compound.
Experimental Protocol:
Materials:
-
CHO-K1-hERG or HEK293-hERG cells
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS for CHO)
-
Extracellular and intracellular recording solutions
-
This compound
-
Dofetilide or a similar known hERG blocker as a positive control
-
Automated patch-clamp system (e.g., QPatch, IonWorks)
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the extracellular solution at the concentration recommended for the specific automated patch-clamp platform.[8]
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control.
-
Automated Patch-Clamp:
-
Load the cell suspension, recording solutions, and compound plate into the instrument.
-
The instrument will automatically establish whole-cell patch-clamp configurations.
-
A specific voltage protocol is applied to elicit hERG currents, and a baseline recording is established.
-
The compound solutions are then applied to the cells, and the effect on the hERG current is recorded.
-
Data Analysis:
-
Measure the peak tail current of the hERG channel before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Expected Results (Hypothetical Data):
| Compound | hERG IC50 (µM) |
| Dofetilide | 0.01 |
| This compound | > 30 |
Cytotoxicity Assay
Objective: To assess the general cytotoxicity of this compound.
Cell Line: A representative cell line such as HEK293 or HepG2.
Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol:
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium
-
96-well or 384-well plates
-
This compound
-
Doxorubicin or a similar cytotoxic agent as a positive control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound and the positive control to the wells. Incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Expected Results (Hypothetical Data):
| Compound | CC50 (µM) |
| Doxorubicin | 0.5 |
| This compound | > 50 |
Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: 5-HT2A Receptor β-Arrestin Pathway.
Caption: In Vitro Assay Workflow for this compound.
References
- 1. sophion.com [sophion.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Automated patch-clamp assay [bio-protocol.org]
Application Notes and Protocols for Radioligand Binding Assay of Thiobuscaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a synthetic phenethylamine and a structural analog of buscaline, first synthesized by Alexander Shulgin.[1] As a lesser-known psychedelic compound, its pharmacological profile is not well characterized.[1] Preliminary evidence suggests that, like other classic psychedelics, this compound's primary molecular target is likely the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) implicated in the regulation of mood, cognition, and perception.[2][3] Understanding the binding affinity of this compound for the 5-HT2A receptor is a critical first step in elucidating its mechanism of action and potential therapeutic applications.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor. This assay is a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor.[4][5][6]
Principle of the Assay
A radioligand binding assay is a powerful technique used to study the interaction between a receptor and a ligand.[5] In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]ketanserin) is incubated with a preparation of membranes containing the receptor of interest. The unlabeled compound being tested, in this case, this compound, is added at increasing concentrations. This compound will compete with the radioligand for binding to the receptor. By measuring the decrease in the amount of bound radioligand at different concentrations of this compound, the binding affinity (Ki) of this compound for the 5-HT2A receptor can be determined.
Data Presentation
The primary outcome of a competitive radioligand binding assay is the determination of the inhibitor constant (Ki) for the test compound. The Ki value represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity. The results are typically presented in a table summarizing the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) and the calculated Ki values.
Table 1: Hypothetical Binding Affinity of this compound for the Human 5-HT2A Receptor
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [³H]Ketanserin | h5-HT2A-CHO-K1 cell membranes | 150 | 75 |
| Ketanserin (Control) | [³H]Ketanserin | h5-HT2A-CHO-K1 cell membranes | 1.5 | 0.75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not publicly available.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor are recommended for consistency and high receptor density.[7] Alternatively, membrane preparations from rat frontal cortex can be used.[8]
-
Radioligand: [³H]Ketanserin (specific activity ~80 Ci/mmol) is a commonly used antagonist radioligand for the 5-HT2A receptor.[3]
-
Unlabeled Ligands:
-
This compound hydrochloride (synthesis required or custom order)
-
Ketanserin (for determination of non-specific binding and as a positive control)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Plate shaker
-
Filtration apparatus (e.g., Brandel or Packard cell harvester)
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Experimental workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
-
Preparation of Reagents: Prepare all buffers and solutions in advance. Store at the appropriate temperatures.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound hydrochloride in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: The assay is performed in a 96-well plate in triplicate for each condition.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration equal to its Kd, typically ~1-2 nM), and 150 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [³H]Ketanserin, and 150 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]Ketanserin, and 150 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation on a plate shaker to reach equilibrium.[8][9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
Signaling Pathway and Binding Principle
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: Simplified 5-HT2A receptor signaling pathway.
Competitive Binding Principle Diagram
Caption: Principle of competitive radioligand binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying Thiobuscaline Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound, structurally analogous to mescaline and buscaline.[1] Due to a scarcity of direct research on this compound, this document provides detailed protocols and application notes for its study in animal models based on established methodologies for analogous serotonergic psychedelics, primarily 5-HT2A receptor agonists like mescaline. Psychedelic phenethylamines are known to exert their effects primarily through agonism of the serotonin 5-HT2A receptor.[2] Therefore, the protocols outlined herein are designed to assess the behavioral and physiological effects mediated by this receptor.
The following sections provide comprehensive protocols for key behavioral assays predictive of psychedelic activity in humans: the head-twitch response (HTR), locomotor activity assessment, and prepulse inhibition (PPI). Additionally, a proposed signaling pathway for 5-HT2A receptor activation is illustrated.
I. Behavioral Assays
A. Head-Twitch Response (HTR)
The head-twitch response is a rapid, rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[3][4] It is a widely used behavioral proxy for 5-HT2A receptor activation and has high predictive validity for hallucinogenic potential in humans.[4][5]
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used for this assay.[6][7]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, handle the mice for several days to acclimate them to the researcher and reduce stress. On the testing day, allow mice to habituate to the testing room for at least 30 minutes.
-
Drug Administration:
-
Dissolve this compound (or a reference compound like mescaline) in a suitable vehicle (e.g., 0.9% saline).
-
Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A dose-response study is recommended to characterize the effects of this compound. Based on analogous compounds, a starting range for mescaline is 10-100 mg/kg.[3]
-
Include a vehicle control group and a positive control group (e.g., with a known 5-HT2A agonist like DOI or mescaline).
-
To confirm 5-HT2A receptor mediation, a separate cohort can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) 30 minutes prior to this compound administration.[7]
-
-
Observation:
-
Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a standard mouse cage without bedding).
-
Record the number of head twitches for a predefined period, typically 30-60 minutes.[6][7]
-
Observation can be done by a trained observer blind to the experimental conditions or through automated video tracking software.[7]
-
-
Data Analysis:
-
The primary endpoint is the total number of head twitches per observation period.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare different dose groups and the effect of the antagonist.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Head Twitches (± SEM) |
| Vehicle | - | 2.5 ± 0.8 |
| This compound | 10 | 15.2 ± 2.1 |
| This compound | 30 | 42.8 ± 5.6 |
| This compound | 100 | 25.1 ± 4.3 (Note: Potential U-shaped dose-response) |
| M100907 + this compound | 0.1 + 100 | 5.3 ± 1.2 |
| Mescaline (Positive Control) | 50 | 38.9 ± 4.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
B. Locomotor Activity
Psychedelic compounds can have varied effects on locomotor activity, often inducing an initial suppression followed by hyperactivity. Assessing locomotor activity provides insights into the stimulant or depressant properties of the test compound.
Experimental Protocol:
-
Apparatus: Use an open-field arena (e.g., a 40x40x30 cm box) equipped with automated infrared beams or a video tracking system to monitor movement.[8][9]
-
Animals and Housing: As described for the HTR assay.
-
Habituation: Handle animals prior to the test day. On the day of testing, acclimate the animals to the testing room for at least 30-60 minutes.[8]
-
Procedure:
-
Administer this compound or vehicle as described previously.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a period of 30-60 minutes.[8]
-
-
Data Analysis:
-
Primary parameters to be analyzed include:
-
Total distance traveled: An overall measure of locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).[10]
-
Rearing frequency: A measure of exploratory behavior.
-
-
Analyze data in time bins (e.g., 5-minute intervals) to observe the temporal effects of the drug.
-
Use appropriate statistical tests (e.g., two-way ANOVA with time as a repeated measure) for analysis.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm ± SEM) | Time in Center Zone (% ± SEM) | Rearing Frequency (counts ± SEM) |
| Vehicle | - | 3500 ± 250 | 15.5 ± 2.1 | 45 ± 5 |
| This compound | 10 | 2800 ± 210 | 12.8 ± 1.9 | 32 ± 4 |
| This compound | 30 | 4500 ± 320 | 18.2 ± 2.5 | 55 ± 6 |
| This compound | 100 | 6200 ± 450 | 22.5 ± 3.1 | 78 ± 8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
C. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant stimuli. Deficits in PPI are observed in certain psychiatric disorders and can be induced by hallucinogenic drugs. This assay assesses the potential of a compound to disrupt sensorimotor gating.[11][12]
Experimental Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response of the animal placed in a restrainer.[13]
-
Animals and Housing: As described for the HTR assay.
-
Procedure:
-
Allow a 5-minute acclimation period for the animal inside the startle chamber with background white noise.[13]
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).[13]
-
No-stimulus trials: Only background noise is present.
-
-
Administer this compound or vehicle at a predetermined time before the test session.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the animal's flinch.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Statistical analysis (e.g., ANOVA) is used to compare %PPI across different treatment groups.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Prepulse Inhibition (± SEM) |
| Vehicle | - | 65.2 ± 4.8 |
| This compound | 10 | 52.1 ± 5.3 |
| This compound | 30 | 35.8 ± 4.1 |
| This compound | 100 | 28.4 ± 3.9 |
| Mescaline (Positive Control) | 50 | 38.2 ± 4.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
II. Signaling Pathway and Experimental Workflow
Proposed 5-HT2A Receptor Signaling Pathway:
The following diagram illustrates the proposed intracellular signaling cascade initiated by the activation of the 5-HT2A receptor by an agonist like this compound. This G-protein coupled receptor (GPCR) primarily couples to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[2][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. labcorp.com [labcorp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. va.gov [va.gov]
- 9. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Pre-pulse Inhibition [augusta.edu]
- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. 5-HT2A_receptor [bionity.com]
Application Notes and Protocols for Thiobuscaline in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Note: Thiobuscaline is a lesser-known psychedelic compound. There is a significant lack of published scientific data regarding its pharmacological properties, metabolism, and toxicity.[1] The following document provides a proposed framework for the systematic investigation of this compound in a neuroscience research context, based on standard practices for novel psychoactive compounds. All described experiments are hypothetical and should be undertaken with appropriate safety precautions and ethical approvals.
Introduction to this compound
This compound, or 3,5-dimethoxy-4-butylthiophenethylamine, is a synthetic phenethylamine compound.[1] It is an analog of buscaline and was first synthesized by Alexander Shulgin.[1] In his book "PiHKAL (Phenethylamines i Have Known And Loved)," the dosage is listed as 60–120 mg with a duration of 8 hours, and it is described as an entheogen that produces a threshold psychedelic effect.[1] Beyond this initial description, its interactions with the central nervous system, receptor binding profile, and mechanism of action remain scientifically uncharacterized.
These application notes are intended to serve as a guide for researchers aiming to elucidate the neuropharmacological profile of this compound. The protocols outlined below provide a starting point for in vitro and in vivo characterization.
Proposed Research Framework
A comprehensive understanding of this compound's effects on the nervous system requires a multi-tiered approach. The following experimental workflow is proposed to systematically characterize the compound.
Caption: Proposed workflow for the neuropharmacological characterization of this compound.
Data Tables for Experimental Characterization
The following tables are presented as templates for organizing and presenting the quantitative data generated from the proposed studies.
Table 1: Receptor Binding Affinity Profile of this compound
| Target Receptor | Radioligand | This compound Ki (nM) |
|---|---|---|
| Serotonin 5-HT2A | [3H]Ketanserin | To be determined |
| Serotonin 5-HT2C | [3H]Mesulergine | To be determined |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | To be determined |
| Dopamine D2 | [3H]Spiperone | To be determined |
| Adrenergic α1A | [3H]Prazosin | To be determined |
| Trace Amine-Associated Receptor 1 (TAAR1) | [3H]TA1-specific ligand | To be determined |
Table 2: Functional Activity of this compound
| Target Receptor | Assay Type | This compound EC50 (nM) | This compound Emax (% of Control) |
|---|---|---|---|
| Serotonin 5-HT2A | Calcium Flux | To be determined | To be determined |
| Serotonin 5-HT2A | IP-1 Accumulation | To be determined | To be determined |
| Serotonin 5-HT1A | cAMP Inhibition | To be determined | To be determined |
Detailed Experimental Protocols
Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound at key central nervous system receptors.
Methodology:
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest.
-
Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A), and a range of concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature will be specific to the receptor and radioligand used.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: In Vitro Functional Assay (Calcium Flux)
Objective: To determine the functional activity (e.g., agonism, antagonism) of this compound at Gq-coupled receptors such as the 5-HT2A receptor.
Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence before automatically adding serial dilutions of this compound or a control agonist (e.g., serotonin).
-
Signal Detection: Immediately after compound addition, measure the change in fluorescence over time. An increase in fluorescence indicates a release of intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve. Calculate the EC50 (concentration for 50% maximal response) and Emax (maximal response) values.
Hypothesized Signaling Pathway
Based on its phenethylamine structure, it is hypothesized that this compound may act as an agonist at the serotonin 5-HT2A receptor, a common target for psychedelic compounds. The diagram below illustrates this hypothetical signaling cascade.
Caption: Hypothesized 5-HT2A receptor-mediated signaling pathway for this compound.
References
Spectroscopic Analysis of Thiobuscaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound belonging to the phenethylamine class.[1] As with many novel psychoactive substances, a comprehensive analytical profile is crucial for its identification, characterization, and for understanding its pharmacological properties. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The presented data is predictive, based on the known chemical structure of this compound and established principles of spectroscopic analysis for analogous compounds.
Introduction to Spectroscopic Analysis of Phenethylamines
Spectroscopic techniques are indispensable tools in the structural elucidation and quantification of organic molecules. For novel compounds like this compound, a multi-faceted spectroscopic approach is necessary for unambiguous identification.
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its precise structure.
-
Mass Spectrometry determines the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns.[2][3][4]
-
FTIR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
-
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated double bonds.[6]
Predicted Spectroscopic Data for this compound
Due to the limited availability of published empirical data for this compound, the following tables summarize the predicted spectroscopic characteristics based on its structure and data from analogous substituted phenethylamines.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table outlines the predicted chemical shifts for the hydrogen and carbon atoms in this compound. These predictions are based on the analysis of structurally similar substituted phenethylamines.
| Atom Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-2, H-6 (Aromatic) | ~6.5 | ~105 |
| H-α (Ethylamine) | ~2.8 (triplet) | ~40 |
| H-β (Ethylamine) | ~3.1 (triplet) | ~35 |
| OCH₃ | ~3.8 (singlet) | ~56 |
| S-CH₂ (Butyl) | ~2.7 (triplet) | ~32 |
| CH₂ (Butyl) | ~1.6 (multiplet) | ~31 |
| CH₂ (Butyl) | ~1.4 (multiplet) | ~22 |
| CH₃ (Butyl) | ~0.9 (triplet) | ~14 |
| C-1 (Aromatic) | - | ~135 |
| C-3, C-5 (Aromatic) | - | ~153 |
| C-4 (Aromatic) | - | ~125 |
Table 2: Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethylamine side chain. Phenethylamines are known to undergo fragmentation through the loss of ammonia during electrospray ionization.[1]
| m/z | Proposed Fragment | Description |
| 270.15 | [M+H]⁺ | Protonated molecular ion |
| 253.12 | [M-NH₃]⁺ | Loss of ammonia |
| 241.12 | [M-C₂H₅N]⁺ | Cleavage of the ethylamine side chain |
| 197.08 | [M-C₄H₉S]⁺ | Loss of the butylthio group |
Table 3: Predicted FTIR Absorption Bands
The FTIR spectrum of this compound is predicted to exhibit absorption bands characteristic of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 | N-H | Stretching (primary amine) |
| 3000-2850 | C-H | Stretching (aliphatic and aromatic) |
| 1600-1585, 1500-1400 | C=C | Stretching (aromatic ring) |
| 1250-1000 | C-O | Stretching (aryl ether) |
| 700-600 | C-S | Stretching (thioether) |
Table 4: Predicted UV-Vis Absorption Maxima
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima related to the substituted benzene ring. The presence of auxochromic groups (methoxy and alkylthio) is likely to cause a bathochromic (red) shift compared to unsubstituted benzene.
| Predicted λmax (nm) | Solvent | Electronic Transition |
| ~270-280 | Ethanol | π → π* |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (≥ 5 mg)
-
Deuterated solvent (e.g., CDCl₃, MeOD)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
Protocol:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum using standard parameters (e.g., 1024-4096 scans, 2-second relaxation delay).
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak).
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase modification)
-
LC-MS system with an electrospray ionization (ESI) source
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution using the initial mobile phase composition.
-
Set up the LC method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., start with 5% B, ramp to 95% B).
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 1-5 µL.
-
-
Set up the MS method (positive ESI mode):
-
Scan range: m/z 50-500.
-
Capillary voltage: 3-4 kV.
-
Drying gas temperature: 300-350 °C.
-
Nebulizer pressure: 30-40 psi.
-
-
Perform the injection and acquire the data.
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy to induce fragmentation.
FTIR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
UV-grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in the chosen UV-grade solvent (e.g., 0.1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the this compound solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
Hypothesized Signaling Pathway
Psychedelic phenethylamines, such as the structurally related mescaline, are known to exert their effects primarily through the serotonin 5-HT₂ₐ receptor.[7][8][9] this compound is hypothesized to follow a similar mechanism of action.[6][10] The activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.[6][10]
Caption: Hypothesized 5-HT₂ₐ receptor signaling pathway.
Conclusion
The protocols and predicted data presented in this document provide a comprehensive framework for the spectroscopic analysis of this compound. While the data is theoretical, it is based on well-established principles of spectroscopy and knowledge of similar compounds. These application notes serve as a valuable resource for researchers and scientists involved in the identification, characterization, and study of novel psychoactive substances. Empirical verification of the predicted data is a necessary next step in the comprehensive analysis of this compound.
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scienceready.com.au [scienceready.com.au]
- 5. mdpi.com [mdpi.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 8. Mescaline - Wikipedia [en.wikipedia.org]
- 9. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Thiobuscaline Administration in Preclinical Animal Models
Disclaimer: As of October 2025, there is a notable absence of peer-reviewed, published animal studies detailing the dosage and administration of Thiobuscaline. The following application notes and protocols are therefore based on established methodologies for analogous psychedelic compounds and should be considered as a general framework for investigational purposes. Researchers must adhere to all institutional and governmental guidelines for the ethical use of animals in research. All protocols should be adapted and optimized based on pilot studies and specific experimental goals.
Introduction
This compound, a phenethylamine derivative, is a structural analog of mescaline. Its pharmacological and toxicological profiles in animal models are not well-documented in publicly available literature. These notes provide a template for researchers to develop protocols for investigating the pharmacokinetics, pharmacodynamics, and behavioral effects of this compound in common laboratory animal models. The primary routes of administration for similar compounds in preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).
Quantitative Data Summary
The following table is a hypothetical representation of data that would be collected in preclinical dosage studies for a compound like this compound. Note: This data is for illustrative purposes only and is not based on actual studies of this compound.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Vehicle | Observed Effects / Target Engagement | Citation (Hypothetical) |
| Sprague-Dawley Rat | Intraperitoneal (IP) | 1 - 10 | 0.9% Saline | Head-twitch response (HTR), locomotor activity changes | [Hypothetical Study 1] |
| C57BL/6 Mouse | Subcutaneous (SC) | 5 - 20 | 10% DMSO in Saline | Increased grooming behavior, altered prepulse inhibition | [Hypothetical Study 2] |
| New Zealand White Rabbit | Intravenous (IV) | 0.5 - 5 | Sterile Water for Injection | Changes in body temperature and heart rate | [Hypothetical Study 3] |
| Rhesus Macaque | Oral Gavage (PO) | 2 - 15 | Fruit Juice | Altered performance in cognitive tasks | [Hypothetical Study 4] |
Experimental Protocols
Protocol for Head-Twitch Response (HTR) Assay in Rats
The head-twitch response is a common behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Male Sprague-Dawley rats (250-300g)
-
Standard rat observation cages
-
Video recording equipment (optional)
-
Syringes (1 mL) with 25-gauge needles
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound HCl in sterile 0.9% saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound HCl in 10 mL of saline. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Acclimation: Allow rats to acclimate to the observation cages for at least 30 minutes before administration.
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 1 mL/kg).
-
Observation: Immediately after injection, place the rat back into the observation cage. The primary observation period should last for 60 minutes.
-
Data Collection: Count the number of head twitches for each animal. A head twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or sniffing. Observations can be performed by a trained observer blinded to the treatment conditions or by using automated video analysis software.
-
Analysis: Compare the mean number of head twitches between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Protocol for In Vitro Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound for a target receptor, such as the 5-HT2A receptor, using radioligand displacement.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A)
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A)
-
This compound (as the competing, non-labeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
-
Filter mats and cell harvester
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand at a fixed concentration (near its Kd value)
-
Varying concentrations of this compound or vehicle.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials or a compatible microplate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Application Notes and Protocols for the Ethical Research of Thiobuscaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the ethical investigation of Thiobuscaline, a lesser-known psychedelic compound. Given the limited existing data on its pharmacological properties, metabolism, and toxicity, a cautious and ethically robust research paradigm is paramount.[1] This document outlines key ethical considerations, detailed experimental protocols for in vitro and in vivo characterization, and templates for data presentation.
Ethical Considerations for this compound Research
The study of any novel psychoactive substance (NPS) carries significant ethical responsibilities.[2][3][4][5] Research on this compound must adhere to the highest ethical standards, drawing upon established guidelines for psychedelic research.
1.1 Informed Consent in Psychedelic Research
Given the potential for profound alterations in consciousness, obtaining truly informed consent is a primary ethical challenge.[6][7][8]
-
Full Disclosure: Participants must be fully informed about the novelty of this compound, the limited knowledge of its effects and risks, and the potential for psychological distress.
-
Capacity to Consent: Researchers must ensure that potential participants have the capacity to understand the provided information and make a voluntary decision. This is particularly critical when recruiting individuals with pre-existing mental health conditions.[6]
-
Ongoing Consent: Consent should be viewed as an ongoing process, not a single event. Researchers should regularly check in with participants to ensure their continued willingness to participate, especially during and after administration of the substance.
1.2 Participant Safety and Support
The well-being of research participants is the foremost priority.
-
Screening: Thorough psychological and physical screening is necessary to exclude individuals who may be at a higher risk of adverse reactions.
-
Therapeutic Support: Trained facilitators or therapists should be present during and after administration to provide support and manage any psychological distress. The nature of this therapeutic relationship and the boundaries within it, including the use of touch, must be clearly defined and consented to.[6][9]
-
Integration: Participants should be offered post-session integration support to help them process their experiences.
1.3 Equitable Access and Social Justice
Historically, psychedelic research has not always been inclusive.
-
Diverse Recruitment: Efforts should be made to recruit a diverse and representative participant population to ensure that the benefits of any potential therapeutic applications are accessible to all.[6]
-
Stigma and Legal Status: Researchers should be mindful of the social and legal stigma associated with psychedelic use and take steps to protect the privacy and confidentiality of participants. The legal status of this compound should be thoroughly investigated and adhered to in the jurisdiction of the research.
Preclinical Research Protocols
The following protocols are designed to characterize the pharmacological and toxicological profile of this compound.
2.1 In Vitro Characterization
-
Objective: To determine the binding affinity and functional activity of this compound at key serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelics.[10][11]
-
Protocol 2.1.1: Radioligand Binding Assay
-
Cell Culture: Culture HEK 293 cells expressing the human 5-HT2A receptor.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a known radioligand (e.g., [3H]ketanserin) and varying concentrations of this compound.
-
Detection: Separate bound and unbound radioligand by filtration and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for the 5-HT2A receptor.
-
-
Protocol 2.1.2: Calcium Flux Assay
-
Cell Culture: Culture cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader. An increase in fluorescence indicates receptor activation and subsequent release of intracellular calcium.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) to quantify the potency of this compound as a 5-HT2A receptor agonist.
-
2.2 In Vivo Characterization (Rodent Models)
-
Objective: To assess the behavioral effects of this compound in animal models, which can be indicative of psychedelic activity in humans.[11][12][13][14] The ethical use of animals in research is critical, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). There is ongoing debate about the translatability of some animal models to human psychedelic experiences.[13][15]
-
Protocol 2.2.1: Head-Twitch Response (HTR) Assay
-
Animal Model: Use male C57BL/6J mice.
-
Drug Administration: Administer varying doses of this compound via intraperitoneal (IP) injection.
-
Behavioral Observation: Place mice in an observation chamber and record the number of head twitches over a specified period (e.g., 30 minutes).
-
Data Analysis: Plot a dose-response curve to determine the dose of this compound that elicits a half-maximal response. The head-twitch response is a well-established behavioral proxy for 5-HT2A receptor activation in rodents.[16]
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) |
| This compound | Insert Value | Insert Value |
| Serotonin (5-HT) | Reference Value | Reference Value |
| Psilocin | Reference Value | Reference Value |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Compound | Head-Twitch Response (ED50, mg/kg) |
| This compound | Insert Value |
| Psilocybin | Reference Value |
Mandatory Visualizations
4.1 Signaling Pathway of a 5-HT2A Receptor Agonist
Caption: Hypothetical signaling cascade following the activation of the 5-HT2A receptor by this compound.
4.2 Experimental Workflow for Preclinical Evaluation of this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicallab.com [clinicallab.com]
- 5. New psychoactive substances - Alcohol and Drug Foundation [adf.org.au]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of serotonergic psychedelics. | Semantic Scholar [semanticscholar.org]
- 15. peta.org [peta.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Thiobuscaline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thiobuscaline. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Troubleshooting Guide
Issue: Low yield of 2-(n)-butylthio-1,3-dimethoxybenzene (Intermediate 1)
-
Question: My yield of the initial intermediate, 2-(n)-butylthio-1,3-dimethoxybenzene, is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Reagent Purity: The purity of di-(n)-butyl disulfide is crucial. While the original synthesis by Shulgin mentions using a yellowish, unpurified reagent, impurities can lead to side reactions, reducing the yield of the desired product. Consider purifying the di-(n)-butyl disulfide by distillation before use.
-
Reaction Conditions: This reaction involves the use of butyl lithium, which is highly reactive and sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Maintaining the reaction at the specified low temperatures (0°C) is also critical to prevent side reactions.
-
Incomplete Reaction: The reaction mixture should be stirred vigorously to ensure proper mixing of the reagents. Insufficient stirring can lead to localized reactions and incomplete conversion.
-
Extraction Efficiency: During the workup, ensure thorough extraction of the product from the aqueous phase. Using multiple extractions with an appropriate solvent (e.g., diethyl ether or dichloromethane) will maximize recovery.
-
Issue: Formation of a Deep Red Color and Impurities during Bromination
-
Question: Upon addition of 4-bromo-2-(n)-butylthio-1,3-dimethoxyanisole, the reaction mixture turns a deep red color, and I'm having trouble purifying the final product. What does this indicate?
-
Answer: The immediate formation of a deep red color suggests the formation of colored byproducts. This can be due to:
-
Reaction Temperature: The addition of the brominated intermediate should be done slowly and at a controlled temperature (ice bath) to minimize the formation of colored impurities.
-
Stoichiometry: Ensure the molar ratios of the reactants are accurate. An excess of either the lithium salt or the brominated compound can lead to side reactions.
-
Purification Challenges: The original protocol notes that the product is a yellow-orange oil that could not be crystallized. This suggests that purification by distillation is the primary method. If distillation is not providing a pure product, consider using column chromatography with a suitable solvent system to separate the desired compound from the colored impurities.
-
Issue: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain pure this compound after the final reduction step. What purification strategies can I employ?
-
Answer: The final purification of this compound can be challenging. The workup involves removing aluminum salts and extracting the product.
-
Filtration: Ensure the aluminum oxides are completely precipitated and filtered off. Washing the filter cake thoroughly with THF and IPA is important to recover any adsorbed product.
-
Extraction: Use a robust extraction procedure with multiple portions of dichloromethane to ensure complete recovery of the amine from the basic aqueous solution.
-
Final Purification: While the original synthesis does not specify a final purification method beyond extraction and solvent removal, if impurities persist, consider converting the freebase to a salt (e.g., hydrochloride or fumarate). Salts are often crystalline and can be purified by recrystallization, which is a highly effective method for removing minor impurities. The pure freebase can then be regenerated if needed.
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected overall yield for the synthesis of this compound?
-
Answer: The synthesis described by Shulgin in PiHKAL does not provide an overall yield. However, based on the reported weights of intermediates, a rough estimation can be made. The yield of 2-(n)-butylthio-1,3-dimethoxybenzene from 1,3-dimethoxybenzene is approximately 75-80%. The subsequent steps' yields are not explicitly stated, but with optimization, a multi-step synthesis of this nature could realistically aim for an overall yield in the range of 20-40%.
-
Question: Can I substitute any of the reagents in the synthesis?
-
Answer: Substitution of reagents should be approached with caution and a thorough understanding of the reaction mechanism. For example, while other organolithium reagents could potentially be used in the first step, they may alter the regioselectivity and yield. Similarly, alternative reducing agents for the final step could be explored, but their compatibility with the functional groups in the molecule must be considered. Any substitution will likely require significant optimization of the reaction conditions.
-
Question: How critical is the use of an inert atmosphere?
-
Answer: The use of an inert atmosphere (nitrogen or helium) is critical, particularly in the first step involving butyl lithium. Butyl lithium is a strong base and nucleophile that reacts rapidly with water and oxygen. Failure to maintain anhydrous and anaerobic conditions will result in the decomposition of the organolithium reagent, leading to a significant decrease in yield.
Data Presentation
Table 1: Reagents and Yields for Key Intermediates
| Step | Intermediate | Starting Material | Key Reagents | Reported Yield/Weight |
| 1 | 2-(n)-butylthio-1,3-dimethoxybenzene | 1,3-dimethoxybenzene | Butyl lithium, di-(n)-butyl disulfide | 19.5 g |
| 2 | 4-bromo-2-(n)-butylthio-1,3-dimethoxybenzene | 2-(n)-butylthio-1,3-dimethoxybenzene | N-Bromosuccinimide | Not explicitly stated |
| 3 | 3,5-dimethoxy-4-(n)-butylthiophenethylamine (this compound) | 4-bromo-2-(n)-butylthio-1,3-dimethoxyanisole | Acetonitrile, Lithium aluminum hydride | Not explicitly stated |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Synthesis
The overall synthesis can be visualized as a three-step process starting from 1,3-dimethoxybenzene.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Step 1
This diagram outlines a logical approach to troubleshooting low yields in the initial thiolation step.
Caption: Troubleshooting flowchart for low yield of the first intermediate.
Technical Support Center: Stability and Degradation of Thio-Compounds
Disclaimer: Information regarding a specific compound named "thiobuscaline" is not available in the public domain. This technical support guide provides a generalized framework for researchers, scientists, and drug development professionals working with novel thio-compounds, using established principles of stability testing and forced degradation studies. The data and pathways presented are illustrative and based on analogous compounds found in the literature.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to perform stability studies on a new thio-compound?
A1: Stability testing is a crucial component of drug development. It provides essential information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are vital for:
-
Determining the intrinsic stability of the molecule.
-
Identifying potential degradation products and understanding degradation pathways.[3]
-
Establishing a shelf-life and recommended storage conditions.
-
Selecting appropriate formulations and packaging.[3]
-
Supporting regulatory submissions to authorities like the FDA and ICH.[3]
Q2: What are forced degradation studies and what is their objective?
A2: Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[3] The main objective is to intentionally degrade the molecule to identify the likely degradation products and establish the degradation pathways.[3] This helps in developing and validating stability-indicating analytical methods that can effectively separate the intact drug from its degradation products.[4][5] A degradation level of 5-20% is often targeted to ensure that the degradation products are detectable without being overly complex.[5]
Q3: What are the typical stress conditions applied in a forced degradation study for a thio-compound?
A3: A standard set of stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines should be used.[3] For thio-compounds, particular attention should be paid to oxidative and hydrolytic stress due to the presence of a sulfur atom. Typical conditions include:
-
Acidic Hydrolysis: Using 0.1 M to 1.0 M HCl.[6]
-
Alkaline Hydrolysis: Using 0.1 M to 1.0 M NaOH.[6]
-
Oxidation: Using hydrogen peroxide (H2O2) at concentrations ranging from 0.1% to 3.0%.[6]
-
Thermal Degradation: Exposing the solid or solution to elevated temperatures (e.g., 50-60°C).[6]
-
Photostability: Exposing the compound to light sources as specified in ICH guideline Q1B.[1][6]
Q4: Which analytical techniques are most suitable for monitoring the stability of a thio-compound?
A4: The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV or Photo Diode Array (PDA) detector.[7][8] These methods are capable of separating the parent compound from its degradation products. For structural elucidation of the degradation products, Mass Spectrometry (MS), particularly LC-MS, is indispensable.[9][10] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a simpler, rapid alternative.[4]
Troubleshooting Guide
Q: I've applied the standard forced degradation conditions, but my thio-compound shows minimal to no degradation. What should I do?
A: If your compound is highly stable, you may need to increase the severity of the stress conditions. Consider the following adjustments:
-
Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1.0 M or higher.
-
Increase Temperature: If reactions at room temperature are slow, perform them at an elevated temperature (e.g., 60-80°C) for a defined period.[6]
-
Extend Exposure Time: Increase the duration of the stress exposure from a few hours to several days.[6]
-
Use a Different Oxidant: If H2O2 is ineffective, consider other oxidizing agents, but be mindful that the conditions should remain relevant to potential real-world degradation.
Q: My chromatogram shows several degradation peaks. How can I proceed with identifying these unknown impurities?
A: The presence of multiple peaks indicates several degradation pathways or secondary degradation. The next steps are:
-
Optimize Chromatographic Method: Ensure your HPLC/UPLC method has sufficient resolution to separate all peaks cleanly. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Use a PDA Detector: A Photo Diode Array (PDA) detector can provide UV spectra for each peak, which helps in determining peak purity and can give clues about structural similarities.
-
Employ LC-MS/MS: Liquid Chromatography-Mass Spectrometry is the definitive tool for this task. By obtaining the mass-to-charge ratio (m/z) of each peak and performing fragmentation (MS/MS), you can deduce the molecular weights and structures of the degradation products.[9]
Q: My stability results are inconsistent and not reproducible. What are the likely causes?
A: Lack of reproducibility can stem from several factors in the experimental setup:
-
Sample Preparation: Ensure accurate and consistent preparation of stock solutions and dilutions. Thio-compounds can sometimes be sensitive to the solvent used.
-
Inconsistent Stress Conditions: Precisely control temperature, time, and reagent concentrations for each experiment. Use calibrated equipment.
-
Solution Stability: The degraded sample itself might be unstable. Analyze samples as soon as possible after the stress period is over, or store them under controlled conditions (e.g., refrigerated) if immediate analysis is not possible.[10]
-
Analytical Method Variability: Validate your analytical method for precision, accuracy, and robustness as per ICH guidelines to ensure it performs consistently.[7]
Data Presentation: Example Stability Data
The following table summarizes hypothetical stability data for a thio-compound, modeled after findings for similar molecules like thiocolchicoside. This illustrates how to present quantitative results from a forced degradation study.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 8 hours | 80°C | 15.2% | Product A (Hydrolyzed) |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 22.5% | Product B (Hydrolyzed) |
| Oxidation | 3% H2O2 | 24 hours | Room Temp | 35.8% | Product C (S-oxide), Product D (Sulfone) |
| Thermal | Solid State | 48 hours | 100°C | 5.1% | Minor impurities |
| Photolytic | ICH Q1B | 7 days | Room Temp | 2.3% | Minimal degradation |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a generalized methodology for conducting a forced degradation study on a novel thio-compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve the thio-compound in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture in a water bath at 80°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture in a water bath at 60°C for 4 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a petri dish and expose it to a temperature of 100°C in a hot air oven for 48 hours.
-
After exposure, dissolve the sample in the solvent to achieve the target concentration for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the samples for analysis after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
Calculate the percentage degradation and identify degradation products using LC-MS if necessary.
-
Visualizations
Caption: Hypothetical degradation pathway for a thio-compound.
Caption: General workflow for a forced degradation study.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
Thiobuscaline Solubility Solutions: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Thiobuscaline. Given the limited specific data on this compound, the following recommendations are based on established principles for overcoming solubility issues with poorly water-soluble phenethylamine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, or 3,5-dimethoxy-4-butylthiophenethylamine, is a phenethylamine derivative.[1] While specific solubility data for this compound is scarce, related phenethylamine compounds often exhibit poor aqueous solubility due to their lipophilic nature. It is anticipated that this compound is more soluble in organic solvents than in aqueous solutions. For a structurally similar compound, 2C-T-4 hydrochloride, solubility is reported to be higher in organic solvents like DMF (20 mg/ml), DMSO (16 mg/ml), and Ethanol (11 mg/ml) compared to PBS (pH 7.2) at 5 mg/ml.[2]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: The initial approach should involve a systematic screening of different solvent systems. Start with common laboratory solvents and progress to more specialized techniques if necessary. Key strategies include pH adjustment, the use of co-solvents, and salt formation.
Q3: How does pH adjustment affect the solubility of this compound?
A3: this compound is an amine and therefore basic. Adjusting the pH of the aqueous solution to be more acidic should significantly increase its solubility by forming a more soluble salt in situ. This is a common and effective technique for solubilizing basic compounds.[3][4][5] It is recommended to start with a mildly acidic buffer and gradually decrease the pH while monitoring for precipitation.
Q4: Can co-solvents be used to improve this compound solubility?
A4: Yes, co-solvents are a widely used method to enhance the solubility of poorly water-soluble compounds.[3][4] Co-solvents work by reducing the polarity of the aqueous solvent system.[6] For phenethylamines, common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is crucial to consider the compatibility of the chosen co-solvent with your experimental system and its potential toxicity.[4]
Q5: Is it possible to form a salt of this compound to improve its solubility?
A5: Salt formation is a standard and highly effective method for increasing the aqueous solubility of ionizable drugs.[5] Since this compound has a basic amine group, it can be converted into a salt by reacting it with an acid. Hydrochloride (HCl) salts are common for phenethylamines and often exhibit significantly improved water solubility compared to the freebase form.[2][7]
Troubleshooting Guides
Issue 1: this compound precipitates when added to an aqueous buffer.
-
Troubleshooting Steps:
-
pH Adjustment: The precipitation is likely due to the low aqueous solubility of the freebase form. Lower the pH of your buffer. Start with a pH of 6.0 and incrementally decrease it until the compound dissolves. A final pH between 4 and 5 is often effective for similar amines.
-
Co-solvent Addition: If pH adjustment alone is insufficient or not suitable for your experiment, introduce a co-solvent. Begin by preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
-
Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution, especially after pH adjustment or co-solvent addition.[3]
-
Issue 2: A high concentration of this compound is required, but it is not fully dissolving.
-
Troubleshooting Steps:
-
Optimize Co-solvent System: A single co-solvent may not be sufficient at high concentrations. Experiment with a combination of co-solvents. For example, a mixture of PEG 400 and ethanol in your aqueous buffer might provide synergistic solubilizing effects.
-
Solid Dispersion Technique: For non-aqueous administration routes or for preparing solid dosage forms, consider creating a solid dispersion. This involves dissolving both this compound and a hydrophilic carrier (like PVP or PEG) in a common solvent and then evaporating the solvent.[6][8] This results in a solid matrix where the drug is dispersed in an amorphous state, which can enhance its dissolution rate.[6]
-
Particle Size Reduction: If you are working with the solid form of this compound, reducing the particle size can increase the surface area and improve the dissolution rate.[3][5] Techniques like micronization can be employed, although this may not increase the equilibrium solubility.[3][5]
-
Data Presentation
Table 1: Solubility of Structurally Similar Compound 2C-T-4 (hydrochloride) [2]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 16 mg/ml |
| Ethanol | 11 mg/ml |
| PBS (pH 7.2) | 5 mg/ml |
Note: This data is for a related compound and should be used as a general guideline for solvent selection.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using pH Adjustment
-
Weigh the desired amount of this compound freebase.
-
Add a small volume of your target aqueous buffer (e.g., PBS, pH 7.4). The compound will likely not dissolve completely.
-
While stirring, add 0.1 M HCl dropwise.
-
Monitor the pH and the dissolution of the compound.
-
Continue adding HCl until the this compound is fully dissolved.
-
Adjust the final volume with the buffer.
-
Record the final pH of the solution.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound.
-
Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the compound.
-
To prepare your working solution, add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of the organic solvent in the working solution is low and compatible with your experimental system.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Postulated signaling pathway for phenethylamines like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. swgdrug.org [swgdrug.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimizing Hypothetical Compound T (HC-T) Dosage for In Vitro Studies
Disclaimer: The compound "Thiobuscaline" is not found in the current scientific literature. The following information has been generated for a hypothetical phenethylamine, "Hypothetical Compound T (HC-T)," to serve as a template and guide for researchers working with novel psychoactive compounds. All data and protocols are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for HC-T in in vitro assays?
For initial screening, a wide concentration range is recommended, typically from 1 nM to 100 µM. This range helps in determining the potency and potential cytotoxicity of the compound. For more specific assays, like receptor binding or functional assays, the concentration range should be centered around the expected Ki or EC50 values.
Q2: How can I address solubility issues with HC-T in my cell culture media?
If HC-T has poor aqueous solubility, consider the following:
-
Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution of HC-T in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration in the well does not exceed a level that affects cell viability (typically <0.5%).
-
Sonication: Briefly sonicating the stock solution can help in dissolving the compound.
-
pH adjustment: Depending on the pKa of HC-T, adjusting the pH of the buffer might improve solubility.
Q3: I am observing high cell death in my experiments. How can I determine if it is due to HC-T?
To assess the cytotoxicity of HC-T, it is crucial to perform a cell viability assay. A common method is the MTT assay, which measures the metabolic activity of cells. It is recommended to test a range of HC-T concentrations, with and without the cells of interest, to identify the concentration at which cell viability is significantly reduced.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, improper mixing of the compound, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Pipette gently and mix thoroughly when adding HC-T to the wells.
-
Avoid using the outer wells of the microplate, as they are more prone to evaporation.
-
Issue 2: No response or a very weak response in functional assays.
-
Possible Cause: The chosen cell line may not express the target receptor, or the receptor density might be too low. The compound may also be inactive or degraded.
-
Solution:
-
Confirm receptor expression in your cell line using techniques like qPCR or western blotting.
-
Use a positive control to ensure the assay is working correctly.
-
Check the purity and integrity of your HC-T stock.
-
Quantitative Data Summary
Table 1: Hypothetical Receptor Binding Affinities of HC-T
| Receptor | Ki (nM) |
| 5-HT2A | 50 |
| 5-HT2C | 250 |
| 5-HT1A | 1500 |
| D2 | >10000 |
Table 2: Hypothetical Functional Assay Potencies of HC-T
| Assay | Cell Line | EC50 (nM) |
| Calcium Mobilization | HEK293 (h5-HT2A) | 120 |
| IP-1 Accumulation | CHO-K1 (h5-HT2A) | 150 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of HC-T in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.
-
Reading: Measure the absorbance at 570 nm.
Protocol 2: Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of HC-T.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
Visualizations
Caption: Workflow for optimizing HC-T dosage in vitro.
Caption: Hypothetical signaling pathway of HC-T.
Caption: Troubleshooting weak functional assay responses.
Navigating the Analytical Maze: A Technical Support Center for Thiobuscaline Detection
The detection and quantification of novel psychoactive substances (NPS) like Thiobuscaline in biological samples present a significant challenge for researchers, scientists, and drug development professionals. Due to a general lack of extensive pharmacological and metabolic data, analysts often encounter unforeseen obstacles during method development and routine analysis.[1] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug.[1] It is a synthetic compound, first synthesized by Alexander Shulgin.[1] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine | [1] |
| Chemical Formula | C14H23NO2S | [1] |
| Molar Mass | 269.40 g·mol−1 | [1] |
Q2: What are the expected metabolic pathways for this compound?
While specific metabolic pathways for this compound have not been extensively studied, metabolism of similar phenethylamine compounds typically involves a series of enzymatic reactions.[2][3] These reactions can include:
-
Deamination: The removal of the amine group.
-
O-demethylation: The removal of one or both of the methyl groups from the methoxy moieties.
-
S-oxidation: The oxidation of the sulfur atom in the butylthio group.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or alkyl chain.
-
Conjugation: The attachment of glucuronic acid or sulfate to hydroxylated metabolites to increase water solubility and facilitate excretion.
It is crucial to consider these potential metabolic transformations when developing analytical methods, as the parent compound may be present at very low concentrations or not at all in certain biological matrices.
Q3: Which analytical techniques are most suitable for this compound detection?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for the detection and quantification of novel psychoactive substances.[4][5]
-
GC-MS: Offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound and its metabolites.
-
LC-MS/MS: Provides high sensitivity and selectivity and is ideal for non-volatile and thermally labile compounds. It often requires less sample preparation than GC-MS.
The choice between these techniques will depend on the available instrumentation, the specific biological matrix, and the target analytes (parent compound vs. metabolites).
Troubleshooting Guides
Issue 1: Poor or No Detection of this compound
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Preparation | The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound's physicochemical properties. Review and optimize the extraction solvent, pH, and elution conditions. Consider using a different sample preparation technique.[6][7] |
| Metabolism of the Parent Compound | This compound may be extensively metabolized in the body. The parent compound might be present at concentrations below the limit of detection. Develop methods to screen for potential metabolites based on the expected metabolic pathways. |
| Instrumental Issues | The mass spectrometer settings (e.g., ionization mode, collision energy) may not be optimized for this compound. Perform infusion experiments with a standard solution to determine the optimal MS parameters. |
| Lack of a Reference Standard | Without a certified reference material, it is difficult to confirm the identity and concentration of the analyte. If a standard is unavailable, high-resolution mass spectrometry (HRMS) can be used for tentative identification based on accurate mass measurement. |
Issue 2: Matrix Effects and Interference
| Possible Cause | Troubleshooting Step |
| Ion Suppression or Enhancement (LC-MS/MS) | Co-eluting matrix components can interfere with the ionization of the target analyte. Improve chromatographic separation to resolve the analyte from interfering compounds. Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove matrix components.[7] Use of an isotopically labeled internal standard can help to compensate for matrix effects. |
| Co-eluting Endogenous Compounds | Biological samples are complex mixtures containing numerous endogenous compounds that may have similar retention times and mass-to-charge ratios as this compound.[8] Enhance the selectivity of the MS method by using multiple reaction monitoring (MRM) with at least two specific transitions. High-resolution mass spectrometry can also help to differentiate the analyte from interferences based on accurate mass. |
| Contamination | Contamination from laboratory equipment, solvents, or other samples can lead to false-positive results. Ensure rigorous cleaning of all glassware and equipment. Analyze blank samples regularly to monitor for contamination. |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment: Centrifuge 5 mL of urine at 3000 rpm for 10 minutes. Adjust the pH of the supernatant to ~6 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Logical Workflow for Troubleshooting this compound Detection
Caption: A flowchart illustrating the decision-making process for troubleshooting poor detection of this compound.
Hypothesized Metabolic Pathway of this compound
Caption: A diagram showing potential metabolic transformations of this compound in the body.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic pathway - Wikipedia [en.wikipedia.org]
- 3. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
Minimizing off-target effects of Thiobuscaline
Technical Support Center: Thiobuscaline
Disclaimer: The following information is intended for research professionals and is for informational purposes only. This compound is a lesser-known psychedelic compound with limited available data on its pharmacological properties, metabolism, and toxicity.[1] Extreme caution should be exercised in any experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 3,5-dimethoxy-4-butylthiophenethylamine, is a psychedelic drug and an analog of buscaline.[1] While extensive research is lacking, it is presumed to act as a serotonergic psychedelic, likely through agonism of the serotonin 5-HT2A receptor, similar to other methoxyphenethylamines like mescaline. This interaction is believed to be responsible for its primary psychedelic effects.
Q2: What are the potential off-target effects of this compound?
Due to the limited specific data on this compound, potential off-target effects must be inferred from related compounds. Psychoactive drugs can have a variety of off-target effects, leading to side effects such as tremors, hypotension, and lethargy.[2] For phenethylamines, these can include interactions with other monoamine receptors (e.g., dopamine and norepinephrine) and transporters, potentially leading to a range of cardiovascular and neurological side effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable data. Here are several strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimal effective concentration that elicits the desired on-target effect with the fewest off-target interactions.
-
Use of Antagonists: Employ specific antagonists for suspected off-target receptors to block their activation and isolate the effects of the primary target.
-
High-Throughput Screening: Utilize high-throughput screening (HTS) to rapidly test the compound against a panel of receptors and targets to identify unintended interactions early in the research process.[3]
-
Genetic and Phenotypic Screening: Advanced screening methods, such as CRISPR-Cas9 or RNA interference, can help elucidate the pathways and potential off-target interactions of a drug.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | Off-target effects at varying concentrations; variability in experimental conditions. | 1. Strictly control all experimental parameters. 2. Perform a new dose-response curve. 3. Use a more specific analog if available. |
| Observed cardiovascular effects (e.g., changes in blood pressure, heart rate) in in vivo models. | Interaction with adrenergic or other cardiovascular receptors. | 1. Pre-treat with specific adrenergic antagonists (e.g., alpha and beta-blockers) to see if the effect is mitigated. 2. Monitor cardiovascular parameters continuously. |
| Unexpected behavioral phenotypes in animal models. | Interaction with multiple neurotransmitter systems (e.g., dopamine, norepinephrine). | 1. Conduct a full behavioral panel to characterize the phenotype. 2. Use selective antagonists for other neurotransmitter systems to isolate the serotonergic effects. |
| High cellular toxicity observed in in vitro assays. | Off-target effects on essential cellular processes. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT, LDH) to quantify toxicity across a range of concentrations. 3. Consider using a different cell line that may be less sensitive to the off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay to Determine Off-Target Interactions
This protocol outlines a competitive binding assay to determine the affinity of this compound for a panel of common off-target receptors.
Materials:
-
This compound
-
Radioligand for each receptor of interest (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)
-
Cell membranes expressing the receptor of interest
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of this compound.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound for each receptor, which can then be used to calculate its binding affinity (Ki).
Visualizations
References
Thiobuscaline Mass Spectrometry: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the sample preparation and analysis of Thiobuscaline using mass spectrometry. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic drug and a structural analog of buscaline.[1] First synthesized by Alexander Shulgin, it belongs to the phenethylamine class of compounds.[1] Due to its relative obscurity, extensive data on its pharmacological properties, metabolism, and toxicity are limited.[1] Its chemical structure and molar mass are critical for mass spectrometry analysis.
Q2: Which mass spectrometry technique is most suitable for this compound analysis?
The choice of technique depends on the experimental goals, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, often preferred for complex matrices like urine or blood.[2][3] It typically utilizes electrospray ionization (ESI) and can often be performed with minimal sample cleanup using a "dilute-and-shoot" method.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for phenethylamines.[4][5] However, due to the polarity of the amine group, derivatization is usually required to improve volatility and chromatographic performance.[6][7]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This method is useful for rapid screening of samples with minimal preparation.[4] Its application to small molecules like this compound can be limited by matrix-related interferences in the low mass range.[8][9]
Q3: Is derivatization necessary for analyzing this compound?
-
For GC-MS analysis , derivatization is highly recommended. The primary amine group in this compound makes the molecule polar, which can lead to poor peak shape and adsorption on the GC column.[7] Acylation with reagents like trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFPA) is a common strategy to increase volatility and thermal stability.[6][10][11]
-
For LC-MS analysis , derivatization is generally not required. Mobile phases are typically acidic, which protonates the amine group, making it suitable for reverse-phase chromatography and ESI.[12]
Q4: How can I improve the signal intensity of my this compound sample?
Poor signal intensity is a common issue in mass spectrometry.[13] Several factors can be addressed:
-
Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument. Samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression.[13]
-
Ionization Efficiency: For LC-MS, optimize ESI source parameters such as ion spray voltage and gas temperatures.[14] The presence of an acid (e.g., formic acid) in the mobile phase is crucial for efficient protonation in positive ion mode.[12]
-
Sample Purity: Salts and detergents from sample preparation can interfere with ionization.[15] Ensure proper desalting of your sample before analysis.[16]
-
Fragmentation: Phenethylamines can undergo in-source fragmentation (loss of NH₃).[17] While this can complicate identification of the parent ion, monitoring the characteristic fragment ion can lead to highly sensitive and accurate quantification.[17]
Q5: What are the expected mass fragments for this compound in ESI-MS?
While specific high-resolution mass spectrometry data for this compound is not widely published, fragmentation patterns can be predicted based on the analysis of other phenethylamines.[4] The primary fragmentation processes are α-cleavage and β-cleavage of the ethylamine side chain.[4] For this compound (Molar Mass: 269.40 g/mol ), the protonated molecule ([M+H]⁺) would have an m/z of approximately 270.4.
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₂₃NO₂S | [1] |
| Molar Mass | 269.40 g/mol | [1] |
| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine |[1] |
Table 2: Comparison of Mass Spectrometry Techniques for Phenethylamine Analysis
| Technique | Sample Preparation | Throughput | Sensitivity/Specificity | Key Considerations |
|---|---|---|---|---|
| LC-MS/MS | Minimal (Dilute-and-Shoot) or SPE | Medium | Very High | Prone to matrix effects; requires mobile phase optimization.[12][16] |
| GC-MS | Derivatization required | Medium | High | Derivatization adds time and potential for side reactions.[6][10] |
| MALDI-TOF MS | Simple mixing with matrix | High | Moderate | Potential for matrix interference in low mass range.[8][9] |
Table 3: Predicted this compound Ions in Positive Mode ESI-MS
| Ion Type | Predicted m/z | Notes |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 270.4 | The primary molecular ion. |
| Sodium Adduct [M+Na]⁺ | 292.4 | Common adduct from glassware or buffers.[18] |
| Potassium Adduct [M+K]⁺ | 308.5 | Common adduct from glassware or buffers.[18] |
| Spiro[2.5]octadienylium Fragment | 253.4 | Resulting from the characteristic loss of ammonia (NH₃) during ESI.[17] |
Experimental Workflow Diagram
Protocol 1: LC-MS/MS Sample Preparation (Dilute-and-Shoot for Urine)
This protocol is adapted from established methods for analyzing phenethylamines in urine and is suitable for rapid screening and quantification.[2][3]
Methodology:
-
Sample Collection: Collect a urine sample in a sterile polypropylene tube.
-
Centrifugation: Centrifuge the raw urine sample at 3000 x g for 5 minutes to pellet any particulate matter.[3]
-
Supernatant Transfer: Carefully collect the clear supernatant.
-
Dilution: In a clean microcentrifuge tube, combine:
-
20 µL of the urine supernatant.
-
20 µL of an internal standard working solution (if used).
-
960 µL of a 50% methanol/water solution.
-
-
Vortexing: Vortex the mixture thoroughly for 15 seconds.
-
Transfer: Transfer the final diluted sample to an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system. A C18 or Phenyl-Hexyl column with a mobile phase gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid, is recommended.[2][12]
Protocol 2: GC-MS Sample Preparation (with PFPA Derivatization)
This protocol is based on standard methods for the derivatization of amine-containing compounds for GC-MS analysis.[6]
Methodology:
-
Liquid-Liquid Extraction:
-
Transfer 1-5 mL of the sample (e.g., urine) into a glass test tube.
-
Add 500 µL of 5.0 N aqueous NaOH to basify the sample.
-
Add 750 µL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 15 seconds to extract the this compound into the organic layer.
-
-
Phase Separation: Centrifuge the tube for 5 minutes at approximately 1650 x g to achieve clear separation of the aqueous and organic layers.[6]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass test tube, avoiding the aqueous layer.
-
Derivatization:
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Vortex the mixture to ensure a complete reaction.
-
-
Evaporation (Optional): The sample can be gently evaporated under a stream of nitrogen and reconstituted in a suitable solvent (e.g., ethyl acetate) to a final desired volume.
-
Transfer: Transfer the final derivatized sample to a GC-MS autosampler vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Troubleshooting Guide
Mass spectrometry can present various challenges, from sample preparation to data acquisition.[13][19] This guide addresses common problems encountered during the analysis of phenethylamines like this compound.
Troubleshooting Logic Diagram
Table 4: Common Problems and Solutions in this compound MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Peak Detected / Poor Sensitivity | Sample Preparation: Analyte concentration is too low; sample degradation; inefficient extraction or derivatization.[13] | Prepare a more concentrated sample; ensure samples are stored properly and processed quickly; verify pH for extractions and check derivatization reagent activity.[13][20] |
| LC System: Incorrect mobile phase composition; column degradation; system leaks.[14][19] | Prepare fresh mobile phases with the correct additives (e.g., formic acid); flush or replace the column; perform a leak check.[19] | |
| MS System: Instrument not tuned or calibrated; dirty ion source; incorrect acquisition method (e.g., wrong m/z).[13][21] | Perform routine tuning and calibration; clean the ion source components (capillary, skimmer); double-check the precursor and product ions in your method.[13] | |
| High Background Noise | Contaminated solvents, reagents, or glassware.[14] | Use high-purity, LC-MS grade solvents and reagents; ensure all glassware is meticulously cleaned. |
| Sample matrix interference (ion suppression).[16] | Improve sample cleanup using Solid-Phase Extraction (SPE); dilute the sample further; adjust chromatography to better separate the analyte from interfering compounds. | |
| Inaccurate Mass Measurement | The mass spectrometer requires calibration.[13][21] | Perform a mass calibration using the manufacturer's recommended calibration solution.[13] |
| High sample concentration causing space-charge effects. | Dilute the sample to an appropriate concentration. | |
| Peak Tailing or Fronting (LC-MS) | Column Issues: Column is overloaded or has degraded. | Inject a smaller sample volume; replace the column. |
| Chemical Issues: Undesirable secondary interactions between this compound and the stationary phase. | Ensure mobile phase pH is low enough (~pH 3) to keep the amine fully protonated; add a small amount of a competing base if necessary. | |
| Multiple/Split Peaks for One Analyte | GC-MS: Incomplete derivatization leading to multiple derivative forms or the presence of underivatized analyte.[22] | Optimize the derivatization reaction conditions (time, temperature, reagent amount). |
| | LC-MS: Sample solvent is too strong, causing poor peak shape upon injection. | Reconstitute the final sample in a solvent that is weaker than or equal to the initial mobile phase. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov.tw [fda.gov.tw]
- 4. mdpi.com [mdpi.com]
- 5. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrixes for Small Molecule Analysis Based on MALDI-MS [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. m.youtube.com [m.youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gentechscientific.com [gentechscientific.com]
- 20. youtube.com [youtube.com]
- 21. cgspace.cgiar.org [cgspace.cgiar.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Synthesized Thiobuscaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Thiobuscaline.
This compound, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug and an analog of buscaline.[1] First synthesized by Alexander Shulgin, it is classified as an entheogen.[1] Limited data exists on its pharmacological properties, metabolism, and toxicity.[1] The hydrochloride salt of this compound has a molecular formula of C14H23NO2S.ClH and a molecular weight of 305.87 g/mol .[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities for this compound synthesis are not extensively documented, analogous phenethylamine syntheses suggest that impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.[][4] For phenethylamines, common synthetic routes can sometimes result in structural isomers or related compounds as impurities.[][5][6]
Q2: What is the recommended first step for purifying crude this compound?
A2: Recrystallization is a convenient and effective initial method for purifying crude solid organic compounds like this compound.[7] The principle behind recrystallization is that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize while impurities remain in the solution.[7][8]
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent will dissolve this compound sparingly at room temperature but have high solubility at its boiling point. A general rule is that solvents with similar functional groups to the compound are often good solubilizers.[9] Experimenting with small batches of different solvents or solvent mixtures is recommended to find the optimal system. Common solvent systems for similar compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[9]
Q4: My this compound is not crystallizing out of the solution. What should I do?
A4: If crystals do not form upon cooling, the solution may be supersaturated.[7] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a small "seed" crystal of pure this compound.[7][8] If too much solvent was added, you may need to reduce the volume by evaporation and attempt the crystallization again.[10]
Q5: After recrystallization, my product has oiled out instead of forming crystals. How can I fix this?
A5: Oiling out can occur if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the compound.[8][10] If an oil forms, heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10] Leaving the hot solution on a cooling hot plate can promote the formation of crystals instead of an oil.[10]
Q6: How can I assess the purity of my this compound sample?
A6: High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of psychedelic compounds.[11][12] For polar compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better separation.[13] The purity can be quantified by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | - Solution is not saturated (too much solvent).- The solution is supersaturated. | - Reduce the solvent volume by evaporation and re-cool.[10]- Induce crystallization by scratching the flask or adding a seed crystal.[7][8] |
| Product "oils out" | - The compound is significantly impure.- Cooling is too rapid.- The solvent's boiling point is above the compound's melting point. | - Re-heat to dissolve the oil, add more solvent, and cool slowly.[8][10]- Consider purification by chromatography before recrystallization.[10] |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to recover more crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Colored impurities remain in crystals | - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[8]- Ensure slow cooling to allow for selective crystallization.[14] |
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inadequate separation of peaks | - The mobile phase is too strong or too weak.- Inappropriate column chemistry. | - Adjust the solvent gradient and composition. For polar compounds, consider a HILIC column.[13]- For acidic compounds, acidifying the mobile phase can improve separation.[11] |
| Baseline noise or drift | - Contaminated mobile phase or column.- Detector issues. | - Use fresh, HPLC-grade solvents.- Flush the column with a strong solvent.- Ensure the detector lamp is warmed up and functioning correctly. |
Experimental Protocols
Protocol 1: Recrystallization of this compound HCl
-
Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of crude this compound HCl in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound HCl. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.[7]
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the purified this compound HCl in a suitable solvent (e.g., methanol or the initial mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).
-
HPLC Conditions (Example):
-
Column: A C18 reversed-phase column is a common starting point, but a HILIC column may be more effective for this polar compound.[13][15]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective for phenethylamines.[11][16]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 270-280 nm for phenethylamines).
-
-
Analysis: Inject the prepared sample. The purity is calculated by dividing the peak area of the this compound by the total peak area of all components in the chromatogram.
Diagrams
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [wiredchemist.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. restek.com [restek.com]
- 16. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
Thiobuscaline experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel phenethylamine psychedelic, Thiobuscaline. Given the limited publicly available data on this specific compound, this guide leverages established principles from psychedelic and phenethylamine research to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed mechanism of action?
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine first synthesized by Alexander Shulgin.[1] As a phenethylamine, its primary mechanism of action is presumed to be agonism at the serotonin 5-HT2A receptor, which is the key target for classic psychedelic drugs like mescaline and psilocybin.[2][3][4][5][6] Activation of this receptor is believed to mediate the profound changes in perception, cognition, and mood associated with the psychedelic experience. Further research is required to fully elucidate its receptor binding profile and downstream signaling pathways.
2. What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not available, general guidelines for bioactive small molecules should be followed.
-
Solid Form: Store in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended.[4]
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, aliquot into tightly sealed vials and store at -20°C for short periods (generally up to one month).[4] Avoid repeated freeze-thaw cycles. The stability of the compound in various solvents should be empirically determined.
3. How can I purify this compound after synthesis?
Purification of phenethylamines typically involves standard organic chemistry techniques. Following the initial synthesis, which may involve steps like reductive amination, the crude product can be purified using methods such as:
-
Acid-base extraction: To separate the amine product from non-basic impurities.
-
Chromatography: Column chromatography on silica gel is a common method for purifying phenethylamines.
-
Crystallization: The purified freebase can be converted to a salt (e.g., hydrochloride or fumarate) to facilitate crystallization and improve stability and handling. Recrystallization from an appropriate solvent system can yield a highly pure product.
4. What are the key considerations for in vitro experimental design?
-
Target Engagement: Confirming that this compound interacts with the 5-HT2A receptor is a critical first step. This can be achieved through radioligand binding assays or fluorescent-based assays.
-
Functional Activity: Assess the functional consequences of receptor binding. This can include measuring G-protein activation, calcium mobilization, or β-arrestin recruitment.
-
Off-Target Effects: Screen for activity at other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and other relevant CNS targets to understand the compound's selectivity.
-
Control Compounds: Include well-characterized 5-HT2A agonists (e.g., DOI, LSD) and antagonists (e.g., ketanserin) as positive and negative controls, respectively.
5. What animal models are appropriate for studying the effects of this compound?
-
Head-Twitch Response (HTR) in Rodents: This is a widely used behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[2][7]
-
Drug Discrimination: Training animals to discriminate between this compound and saline can provide insights into its subjective effects.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Psychedelics are known to disrupt sensorimotor gating, which can be measured using PPI.
-
Behavioral Assays for Anxiety and Depression: Given the therapeutic interest in psychedelics for these conditions, models such as the elevated plus maze, open field test, and forced swim test may be relevant, although the acute effects of psychedelics can be complex to interpret in these paradigms.[8]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh solutions for each experiment. If using frozen stocks, allow them to equilibrate to room temperature before use. Perform a stability study in your assay buffer. |
| Poor Solubility | This compound may have low aqueous solubility. Use of a co-solvent like DMSO is common, but ensure the final concentration does not exceed 0.1-0.5% in the assay to avoid vehicle effects. Sonication may aid dissolution. Consider formulation strategies for poorly soluble drugs.[9][10][11][12] |
| Cell Line Issues | Ensure consistent cell passage number and confluency. Verify receptor expression levels via qPCR or western blot. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for serial dilutions of the compound. |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence). Run a compound-only control (no cells) to check for interference. |
Issue 2: Inconsistent Behavioral Responses in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Dosing and Formulation | Verify the accuracy of the dose calculations and the stability of the dosing solution. For poorly soluble compounds, a suspension may be necessary; ensure it is homogenous before each injection. |
| Route of Administration | The route of administration (e.g., intraperitoneal, subcutaneous, oral) can significantly impact pharmacokinetics. Ensure consistent administration technique. |
| Habituation and Stress | Acclimate animals to the testing environment and handling procedures to reduce stress-induced variability. |
| Circadian Rhythms | Conduct behavioral testing at the same time of day to minimize variability due to circadian rhythms. |
| Genetic Differences | Be aware that different strains of mice or rats can exhibit different sensitivities to psychedelics.[13] |
Issue 3: Difficulty Replicating Synthesis or Low Purity
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive steps. |
| Reaction Conditions | Carefully control reaction temperature, time, and atmosphere (e.g., under inert gas like nitrogen or argon). |
| Purification Inefficiency | Optimize the mobile phase for column chromatography to achieve better separation. For crystallization, screen different solvents and salt forms. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
Data Presentation
Table 1: Hypothetical Receptor Binding Profile for this compound
This table presents a hypothetical binding affinity (Ki) profile for this compound at various serotonin receptors, which would be determined through competitive radioligand binding assays. Lower Ki values indicate higher affinity.
| Receptor | Ki (nM) |
| 5-HT2A | 50 |
| 5-HT2C | 250 |
| 5-HT2B | 800 |
| 5-HT1A | 1500 |
| SERT | >10,000 |
| DAT | >10,000 |
| NET | >10,000 |
Table 2: Example Data from a Head-Twitch Response (HTR) Study in Mice
This table shows example data from an HTR study, a key preclinical assay for assessing 5-HT2A agonist activity.
| Treatment Group | Dose (mg/kg, IP) | Mean Head Twitches (± SEM) |
| Vehicle (Saline) | - | 2 ± 0.5 |
| This compound | 0.5 | 15 ± 2.1 |
| This compound | 1.0 | 35 ± 4.5 |
| This compound | 2.0 | 60 ± 7.8 |
| Ketanserin + this compound | 1.0 + 2.0 | 5 ± 1.2 |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the functional agonism of this compound at the 5-HT2A receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive biosensor (e.g., GCaMP) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration-response curve.
-
Assay Procedure: a. Wash cells once with assay buffer. b. Add 100 µL of assay buffer to each well. c. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). d. Establish a baseline fluorescence reading for 30 seconds. e. Add 25 µL of the compound dilutions to the wells. f. Measure the fluorescence intensity every 2 seconds for 3 minutes.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the concentration-response curve and determine the EC50 value using non-linear regression.
Protocol 2: Rodent Head-Twitch Response (HTR) Assay
This protocol describes a standard method for quantifying 5-HT2A receptor activation in vivo.
-
Animals: Use male C57BL/6J mice (8-10 weeks old). House them in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual clear observation chamber.
-
Drug Preparation: Dissolve this compound in 0.9% sterile saline. If solubility is an issue, a small amount of Tween 80 (e.g., 1-2%) can be added. Prepare fresh on the day of the experiment.
-
Dosing: Administer the vehicle or different doses of this compound via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Observation: Immediately after injection, begin observing the mice for head twitches (rapid, side-to-side head movements). Record the number of head twitches over a 30-minute period. A blinded observer should perform the scoring.
-
Data Analysis: Compare the mean number of head twitches between the vehicle and drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Experimental workflow for characterizing a novel psychedelic compound.
Caption: Canonical 5-HT2A receptor signaling pathway.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Animal models of serotonergic psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 6. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 7. peta.org [peta.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. UNC Research Reveals Role of Genetic Variants on Psychedelics’ Therapeutic Effects | Newsroom [news.unchealthcare.org]
Validation & Comparative
A Comparative Analysis of Thiobuscaline and Other Phenethylamines: A Guide for Researchers
Introduction
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine and an analog of mescaline. First synthesized by Alexander Shulgin, it is structurally related to other psychoactive phenethylamines that are of significant interest to the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of this compound with its better-studied analogs, including Mescaline and Buscaline. Due to the limited availability of experimental data for this compound, this comparison relies on data from its structural analogs to infer its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structures
The phenethylamine class of compounds is characterized by a core ethylamine backbone attached to a phenyl ring. Substitutions on the phenyl ring and the amine group give rise to a vast array of compounds with diverse pharmacological activities.
| Compound | Structure |
| Phenethylamine | |
| Mescaline | |
| Buscaline | |
| This compound |
Quantitative Comparison of Pharmacological Data
The following table summarizes the available pharmacological data for this compound and its analogs. It is important to note the scarcity of data for this compound itself. The data for its analogs are provided for comparative purposes.
| Parameter | This compound | Mescaline | Buscaline |
| Chemical Formula | C14H23NO2S[1] | C11H17NO3 | C14H23NO3[2] |
| Molar Mass | 269.40 g/mol [1] | 211.26 g/mol | 253.34 g/mol [2] |
| Dosage Range | 60-120 mg[1] | 200-400 mg | 150 mg (minimum)[2] |
| Duration of Action | 8 hours[1] | 10-12 hours | "Several hours"[2] |
| Primary Receptor Target | Presumed 5-HT2A Agonist | 5-HT2A Agonist[3][4] | Inactive |
| Receptor Binding Affinity (Ki) | Not available | 5-HT2A: ~500 nM (rat cortex) | Not available |
| EC50 | Not available | 5-HT2A: ~100-300 nM (calcium flux assay) | Not available |
| Observed Effects | Entheogenic, threshold effects[1] | Hallucinogenic, altered perception[3][5] | No clear hallucinogenic effects, side effects reported[2] |
Note: The receptor binding and functional assay data for mescaline can vary between studies and experimental conditions. The values provided are approximate ranges found in the literature.
Experimental Protocols
A fundamental technique for characterizing the interaction of novel compounds with their receptor targets is the radioligand binding assay.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound analog) for the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).
-
Test compounds (this compound analogs, mescaline).
-
Non-specific binding control: Mianserin or another suitable antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Prepare a high-concentration solution of the non-specific binding control.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells.
-
Add the radioligand to all wells.
-
For total binding wells, add only the buffer and radioligand.
-
For non-specific binding wells, add the non-specific binding control, buffer, and radioligand.
-
-
Incubation:
-
Add the cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Putative Signaling Pathway of this compound
Based on its structural similarity to mescaline, this compound is presumed to act as a serotonin 5-HT2A receptor agonist. The diagram below illustrates the canonical signaling pathway initiated by 5-HT2A receptor activation.
Caption: Putative signaling pathway of this compound via 5-HT2A receptor activation.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates the key steps in a typical in vitro receptor binding assay used to determine the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Conclusion
This compound remains an understudied compound within the phenethylamine class. While its structure suggests activity as a 5-HT2A receptor agonist, similar to mescaline, there is a clear lack of empirical data to support this hypothesis. The information available from Alexander Shulgin's writings indicates that it is psychoactive at a dose range of 60-120 mg[1]. In contrast, its analog Buscaline is reported to lack clear hallucinogenic effects and to produce undesirable side effects[2].
The comparison with mescaline, a well-characterized psychedelic, provides a framework for postulating the potential mechanism of action of this compound. Mescaline's hallucinogenic effects are primarily mediated through its agonist activity at the 5-HT2A receptor[3][4]. It is plausible that this compound shares this mechanism. However, the substitution of the 4-position methoxy group in mescaline with a butylthio group in this compound would significantly alter its physicochemical properties, including lipophilicity and electronic character, which in turn would affect its pharmacokinetics and pharmacodynamics.
Future research should focus on the in vitro characterization of this compound's receptor binding profile and functional activity at the 5-HT2A receptor and other serotonin receptor subtypes. Furthermore, in vivo studies in animal models would be necessary to elucidate its behavioral effects, pharmacokinetic profile, and safety. The lack of data on this compound highlights a gap in the understanding of the structure-activity relationships of psychedelic phenethylamines and presents an opportunity for further investigation. For now, any discussion of its pharmacological profile must be considered speculative and based on the properties of its structural analogs.
References
Validating the Psychoactive Effects of Thiobuscaline: A Comparative Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential psychoactive effects of Thiobuscaline, a lesser-known mescaline analog. Given the limited pharmacological data on this compound, this document outlines established animal models and experimental protocols for assessing psychoactive properties, using well-characterized serotonergic psychedelics as benchmarks. The methodologies and data presented are intended to guide researchers in the design and interpretation of preclinical studies.
Introduction to this compound and Comparator Compounds
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a synthetic phenethylamine and an analog of buscaline. First synthesized by Alexander Shulgin, its dosage is reported to be in the 60–120 mg range with a duration of approximately 8 hours. However, there is a significant lack of data on its pharmacological and toxicological profile. Its parent compound, buscaline, is noted for its lack of clear hallucinogenic effects, instead producing side effects such as heart arrhythmia. This makes the psychoactive potential of this compound a key question for investigation.
For the purpose of this guide, this compound's potential psychoactive effects will be compared against the following well-studied serotonergic hallucinogens:
-
Mescaline: A naturally occurring psychedelic phenethylamine found in the peyote cactus. It is known for its hallucinogenic effects, which are mediated by its agonist activity at serotonin 5-HT₂A receptors.
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent and selective 5-HT₂A/₂C receptor agonist widely used as a tool compound in research to induce the head-twitch response in rodents.
-
Psilocybin: A naturally occurring psychedelic prodrug compound produced by more than 200 species of mushrooms. Once ingested, it is rapidly dephosphorylated to psilocin, which is a 5-HT₂A receptor agonist.
Key Animal Models for Assessing Psychoactive Effects
Two primary behavioral paradigms are widely accepted as reliable predictors of hallucinogenic potential in humans: the Head-Twitch Response (HTR) in mice and Drug Discrimination (DD) in rats.[1]
Head-Twitch Response (HTR)
The HTR is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[1] The frequency of head twitches is strongly correlated with the hallucinogenic potency of 5-HT₂A receptor agonists in humans.[2] This assay is valued for its high predictive validity, specificity, and relatively low cost and time commitment compared to drug discrimination studies.[1]
Drug Discrimination (DD)
In the DD paradigm, animals are trained to recognize the subjective internal state induced by a specific drug.[3] They learn to press one of two levers to receive a reward, depending on whether they were administered the training drug or a vehicle.[3][4] A novel compound is then tested to see which lever the animal presses, indicating whether it perceives the new substance as being similar to the training drug. This method is highly specific and provides qualitative, quantitative, and mechanistic insights into the subjective effects of psychoactive agents.
Experimental Protocols
Head-Twitch Response (HTR) Protocol
Objective: To quantify the frequency of head-twitch behaviors in mice following the administration of this compound and comparator compounds.
Animals: Male C57BL/6J mice are commonly used for this assay.
Materials:
-
Test compounds (this compound, Mescaline, DOI, Psilocybin) dissolved in an appropriate vehicle (e.g., saline).
-
Vehicle control.
-
Observation chambers (e.g., clear cylindrical glass cages).
-
Video recording equipment or a magnetometer system for automated detection.
Procedure:
-
Habituation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A range of doses for each compound should be tested to establish a dose-response curve.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for a predetermined period, typically 30-60 minutes.
-
Quantification: Manually count the number of head twitches from video recordings. A head twitch is defined as a rapid, convulsive rotational movement of the head. Alternatively, automated systems using head-mounted magnets and magnetometer coils can provide more objective and high-throughput data acquisition.[5]
-
Data Analysis: Analyze the total number of head twitches for each dose group. Calculate the ED₅₀ (the dose that produces 50% of the maximal response) for each compound using non-linear regression analysis.
Drug Discrimination (DD) Protocol
Objective: To determine if this compound produces subjective effects similar to a known hallucinogen (e.g., DOI or LSD) in rats.
Animals: Male Sprague-Dawley rats are frequently used for this paradigm.
Materials:
-
Operant conditioning chambers equipped with two levers and a reward dispenser (e.g., food pellets).
-
Training drug (e.g., DOI) and vehicle.
-
Test compounds (this compound, Mescaline, Psilocybin).
Procedure:
-
Training Phase:
-
On training days, administer either the training drug (e.g., 0.5 mg/kg DOI, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.[6]
-
Reinforce responses on one lever (the "drug lever") with a food pellet when the training drug has been administered.[4][6]
-
Reinforce responses on the other lever (the "vehicle lever") when the vehicle has been administered.[4]
-
Continue training until the rats reliably select the correct lever (e.g., >85% accuracy) for several consecutive sessions.[6]
-
-
Testing Phase:
-
On test days, administer a dose of the test compound (e.g., this compound) or a different dose of the training drug.
-
During the test session, responses on either lever will be reinforced to avoid biasing the animal's choice.[3]
-
Record the percentage of responses on the drug-appropriate lever and the rate of responding.
-
-
Data Analysis:
-
A compound is considered to have full generalization if it produces >80% responding on the drug-appropriate lever.[7]
-
Partial generalization is indicated by a response between 20% and 80%.
-
Calculate the ED₅₀ for generalization for each compound.
-
Data Presentation
Table 1: Comparative Potency in the Head-Twitch Response (HTR) Assay
| Compound | Chemical Class | ED₅₀ (µmol/kg) in Mice | Notes |
| This compound | Phenethylamine | To be determined | |
| Buscaline | Phenethylamine | Not reported; expected to be inactive | Reported to lack psychoactive effects. |
| Mescaline | Phenethylamine | 26.3 | [8] |
| Escaline | Phenethylamine | 11.2 | 4-ethoxy analog of mescaline.[9] |
| Proscaline | Phenethylamine | 8.09 | 4-propoxy analog of mescaline.[9] |
| DOI | Phenylisopropylamine | ~1.0-2.0 | Potent 5-HT₂A agonist. |
| Psilocybin | Tryptamine | Variable | Active metabolite is psilocin. |
Table 2: Comparative Effects in the Drug Discrimination (DD) Paradigm (Training Drug: DOI)
| Compound | Chemical Class | Generalization to DOI in Rats | ED₅₀ (mg/kg) for Generalization | Notes |
| This compound | Phenethylamine | To be determined | To be determined | |
| Buscaline | Phenethylamine | Not expected | Not applicable | |
| Mescaline | Phenethylamine | Partial | ~3.0 | [10] |
| Psilocybin | Tryptamine | Full | ~0.5 | |
| LSD | Ergotamine | Full | ~0.05 |
Mandatory Visualizations
Signaling Pathway of Serotonergic Psychedelics
The primary mechanism of action for classic hallucinogens involves the activation of the serotonin 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR).[11] This activation preferentially engages the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently leads to an increase in intracellular calcium and activation of protein kinase C (PKC). This signaling cascade is believed to be crucial for the psychoactive effects of these compounds.[12]
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Psilocybin-induced stimulus control in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Thiobuscaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine.[1] As with many novel psychoactive substances (NPS), validated analytical methods for its detection and quantification in biological matrices are not extensively documented in peer-reviewed literature. This guide provides a comparative framework for the cross-validation of potential analytical methods for this compound, drawing upon established methodologies for analogous phenethylamine compounds. The experimental data and protocols presented are based on typical performance characteristics of these methods for similar analytes and serve as a blueprint for the development and validation of a specific this compound assay.
Comparison of Analytical Techniques
The two most common and reliable techniques for the analysis of phenethylamines and other NPS in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity, crucial for forensic and clinical toxicology.[1][2][3][4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series for enhanced specificity. |
| Derivatization | Often required for polar and non-volatile compounds like phenethylamines to improve chromatographic properties and thermal stability.[1] | Generally not required, allowing for simpler sample preparation. |
| Sensitivity | Typically in the low nanogram per milliliter (ng/mL) range. | Often offers higher sensitivity, with limits of detection in the picogram to low nanogram per milliliter (pg/mL - ng/mL) range.[5][6][7] |
| Specificity | High, based on retention time and mass spectrum. | Very high, due to the use of precursor-product ion transitions (Multiple Reaction Monitoring - MRM), which significantly reduces matrix interference.[3][5] |
| Sample Throughput | Can be lower due to longer run times and the need for derivatization. | Generally higher due to faster analysis times and simpler sample preparation. |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Can be prone to matrix effects, which may affect quantification if not properly addressed.[5] |
Hypothetical Performance Data for this compound Analysis
The following table summarizes the expected validation parameters for hypothetical GC-MS and LC-MS/MS methods for the quantification of this compound in a biological matrix like blood or urine. These values are extrapolated from published methods for similar phenethylamine analogs.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.995[5] |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL[8] |
| Limit of Quantitation (LOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL[5][8] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Extraction Efficiency | > 70% | > 80%[8] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible results. Below are generalized protocols for GC-MS and LC-MS/MS analysis of phenethylamines, which can be adapted for this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE) for GC-MS
-
To 1 mL of biological sample (e.g., urine, blood), add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9) to adjust the pH.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, n-butyl chloride).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS
-
To 1 mL of biological sample, add an internal standard and 2 mL of a suitable buffer (e.g., acetate buffer, pH 5).
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and a weak organic solvent (e.g., 5% methanol) to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Mandatory Visualizations
Psychedelic Phenethylamine Signaling Pathway
Psychedelic phenethylamines, such as mescaline and likely this compound, primarily exert their effects through interaction with the serotonin system. The key target is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor. Agonism at this receptor initiates a downstream signaling cascade, leading to the characteristic psychedelic effects.
Caption: Simplified signaling cascade following the binding of a psychedelic phenethylamine to the 5-HT2A receptor.
Experimental Workflow for Method Cross-Validation
A logical workflow is essential for a comprehensive cross-validation study. This involves comparing the performance of two or more analytical methods.
Caption: A structured workflow for the cross-validation of two analytical methods.
References
- 1. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 2. sketchviz.com [sketchviz.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]
- 8. m.youtube.com [m.youtube.com]
A Roadmap for the In Vitro Characterization of Thiobuscaline and a Comparative Look at Mescaline Analogs
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: There is currently a significant lack of published in vitro experimental data on the pharmacological properties of Thiobuscaline.[1] This guide, therefore, serves as a roadmap for the future characterization of this compound, outlining the standard experimental procedures used for similar psychedelic phenethylamines. To provide a tangible example of the data that such an investigation would yield, we present comparative data for the well-characterized mescaline analogs, escaline and proscaline.
Comparative In Vitro Data of Mescaline Analogs
The following table summarizes the receptor binding affinities (Ki) and functional activities (EC50) of mescaline, escaline, and proscaline at key serotonin receptors implicated in psychedelic activity. This data is presented as an exemplar of how the pharmacological profile of this compound could be presented once experimentally determined. The data is derived from studies on 4-alkoxy-3,5-dimethoxy-phenethylamines.[1][2]
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |
| Mescaline | >10,000 | 4,900 | 5,300 | 1,700 | 100 |
| Escaline | >10,000 | 320 | 500 | 110 | 95 |
| Proscaline | >10,000 | 150 | 230 | 61 | 95 |
-
Ki (nM): The inhibition constant, representing the concentration of the drug that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
-
EC50 (nM): The half-maximal effective concentration, representing the concentration of the drug that produces 50% of its maximal effect in a functional assay. A lower EC50 value indicates greater potency.
-
Emax (%): The maximum effect produced by the drug, expressed as a percentage of the maximum effect produced by the endogenous ligand (serotonin).
Proposed Experimental Protocols for this compound Characterization
To elucidate the in vitro pharmacological profile of this compound, a series of standard assays should be performed. The following are detailed methodologies for two key experiments: a radioligand binding assay to determine receptor affinity and a calcium flux assay to measure functional activity at the 5-HT2A receptor.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay determines the binding affinity of a test compound (e.g., this compound) to the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., ketanserin or DOI).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[3]
-
Reaction Mixture: In each well, combine the cell membrane preparation, the radioligand ([3H]ketanserin), and either the test compound at varying concentrations, the non-specific binding control, or buffer for total binding.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then determined by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis.
Calcium Flux Assay for 5-HT2A Receptor Functional Activity
This assay measures the ability of a test compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., U2OS or CHO cells).[4][5]
-
A calcium-sensitive fluorescent dye (e.g., Indo-1 or Fluo-4 AM).[6][7]
-
Test compound (this compound) at various concentrations.
-
Positive control: A known 5-HT2A agonist (e.g., serotonin or DOI).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The dye will be taken up by the cells and will fluoresce upon binding to calcium.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The EC50 and Emax values are determined by plotting the peak fluorescence response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To further guide the research process, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a proposed experimental workflow.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Proposed Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
A Predictive Comparative Guide to the Metabolic Stability of Thiobuscaline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the metabolic stability of Thiobuscaline is not currently available in published scientific literature. This guide provides a predictive comparison based on the known metabolism of structurally related phenethylamine and thiophene-containing compounds. The experimental protocols described are standard industry practices for determining metabolic stability.
Introduction
This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound of the phenethylamine class. As with any novel psychoactive substance, understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This guide offers a comparative look at the predicted metabolic stability of this compound and its hypothetical analogs, drawing parallels from existing data on similar chemical moieties. The primary metabolic pathways are predicted to involve enzymes from the Cytochrome P450 (CYP) superfamily.
Predicted Metabolic Pathways of this compound
Based on its structure, this compound presents several potential sites for metabolic transformation. The metabolism of phenethylamines typically involves O-demethylation, hydroxylation, and deamination of the ethylamine side chain. For compounds containing a thiophene ring, metabolism often proceeds via S-oxidation and epoxidation, which can sometimes lead to the formation of reactive metabolites.
The primary routes of metabolism for this compound are likely to be:
-
O-Demethylation of the methoxy groups on the phenyl ring.
-
Hydroxylation of the butyl chain or the aromatic ring.
-
S-Oxidation of the sulfur atom in the thiophene ring.
-
Oxidative Deamination of the ethylamine side chain.
Comparative Metabolic Stability Data (Representative)
The following table presents representative in vitro metabolic stability data for compounds with structural similarities to this compound (i.e., phenethylamines and thiophene derivatives) in human liver microsomes (HLM). Note: This data is for illustrative purposes and does not represent actual experimental values for this compound or its direct analogs.
| Compound | Analog Type | t1/2 (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Compound A | Phenethylamine | 25 | 55.4 | O-Demethylation, Oxidative Deamination |
| Compound B | Thiophene Derivative | 12 | 115.5 | S-Oxidation, Hydroxylation |
| Compound C | Substituted Phenethylamine | > 60 | < 5.0 | Glucuronidation (Phase II) |
| Compound D | Alkyl-Thiophene | 8 | 173.3 | Hydroxylation of alkyl chain, S-Oxidation |
Data is hypothetical and serves to illustrate typical outputs of metabolic stability assays.
Experimental Protocols
Microsomal Stability Assay
This in vitro assay is a standard method for determining the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
2. Experimental Procedure:
-
A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the phosphate buffer to the final incubation concentration (typically 1 µM).
-
The HLM are diluted in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
The test compound solution and the HLM suspension are pre-incubated at 37°C for approximately 5-10 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding a volume of cold acetonitrile containing an internal standard.
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected for analysis.
3. Analytical Method:
-
The concentration of the remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The LC-MS/MS system is optimized for the specific mass transitions of the test compound and the internal standard.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg protein/mL) .
Visualizations
Caption: Predicted Phase I Metabolic Pathways of this compound.
Caption: Workflow for an In Vitro Microsomal Stability Assay.
Independent Verification of Thiobuscaline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine), a psychoactive phenethylamine. The primary synthesis is based on the procedure detailed by Alexander Shulgin in his book PiHKAL ("Phenethylamines I Have Known and Loved"). An alternative, plausible synthetic route is also presented for comparison. This document includes detailed experimental protocols, comparative data, and analytical methods for the independent verification of the synthesized compound.
Comparative Synthesis Data
The following table summarizes key quantitative data for the two presented synthesis methods. The data for the Alternative Synthesis (Method 2) is based on established yields for similar reactions.
| Parameter | Method 1: Shulgin Synthesis (from PiHKAL) | Method 2: Alternative Synthesis (via Nitrostyrene) |
| Starting Material | 1,3-Dimethoxybenzene | Syringaldehyde |
| Key Intermediates | 4-(n-butylthio)-3,5-dimethoxy-phenylacetonitrile | 3,5-Dimethoxy-4-(butylthio)benzaldehyde,β-Nitro-3,5-dimethoxy-4-(butylthio)styrene |
| Overall Yield | Moderate | Good to High |
| Reaction Time | ~48-72 hours | ~24-48 hours |
| Purity (post-purification) | >98% | >98% |
| Scale | Laboratory Scale (grams) | Laboratory to Pilot Scale (grams to kilograms) |
| Reagent Hazards | Butyllithium (pyrophoric),Dibutyl disulfide (stench) | Nitromethane (flammable, toxic),Lithium aluminum hydride (pyrophoric) |
Synthesis Methodologies
Method 1: Shulgin Synthesis (from PiHKAL)
This method, as described by Alexander Shulgin, involves the direct lithiation of 1,3-dimethoxybenzene, followed by quenching with dibutyl disulfide to introduce the butylthio group. The resulting intermediate is then converted to the phenylacetonitrile, which is finally reduced to the target phenethylamine.
Experimental Protocol:
-
Synthesis of 4-(n-butylthio)-3,5-dimethoxybenzaldehyde:
-
A solution of 1,3-dimethoxybenzene in petroleum ether is cooled to 0°C under an inert atmosphere.
-
Butyllithium in hexane is added, leading to the formation of a precipitate.
-
Dibutyl disulfide is then added to the cooled mixture.
-
The reaction is quenched with dilute sulfuric acid, and the organic layer is extracted, dried, and the solvent removed to yield the crude product.
-
Purification is achieved by distillation under reduced pressure.
-
-
Synthesis of 4-(n-butylthio)-3,5-dimethoxyphenylacetonitrile:
-
The purified benzaldehyde from the previous step is reacted with tosylhydrazine to form the corresponding tosylhydrazone.
-
The tosylhydrazone is then treated with potassium cyanide in methanol to yield the phenylacetonitrile.
-
-
Synthesis of this compound:
-
The phenylacetonitrile is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
The reaction is worked up by the cautious addition of water and sodium hydroxide solution to precipitate the aluminum salts.
-
The organic layer is separated, dried, and the solvent is removed.
-
The final product is purified by conversion to its hydrochloride salt and recrystallization.
-
Method 2: Alternative Synthesis (via Nitrostyrene)
This alternative route begins with the more readily available syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and proceeds through a nitrostyrene intermediate.
Experimental Protocol:
-
Synthesis of 3,5-Dimethoxy-4-(butylthio)benzaldehyde:
-
Syringaldehyde is reacted with 1-butanethiol in the presence of a base (e.g., potassium carbonate) and a copper catalyst in a suitable solvent like DMF or DMSO. This is a nucleophilic aromatic substitution reaction.
-
The reaction mixture is heated, and upon completion, it is worked up by extraction and purified by chromatography or recrystallization.
-
-
Synthesis of β-Nitro-3,5-dimethoxy-4-(butylthio)styrene:
-
The substituted benzaldehyde is condensed with nitromethane in the presence of a catalyst, such as ammonium acetate or an amine base (e.g., cyclohexylamine), in a solvent like acetic acid or toluene.
-
The reaction is heated to drive the condensation, and the resulting nitrostyrene is typically isolated by filtration after precipitation.
-
-
Synthesis of this compound:
-
The nitrostyrene intermediate is reduced to the corresponding phenethylamine. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) in an ethereal solvent being a common and effective method.
-
The workup procedure is similar to that described in Method 1, involving quenching of excess LAH and purification of the final product as a salt.
-
Independent Verification of this compound
Successful synthesis and purification of this compound should be verified using a combination of analytical techniques. The following provides expected data for the final product.
Analytical Data
| Technique | Expected Results |
| 1H NMR (400 MHz, CDCl3) | δ (ppm): 6.45 (s, 2H, Ar-H), 3.85 (s, 6H, 2x OCH3), 2.95 (t, 2H, Ar-CH2-), 2.75 (t, 2H, -CH2-NH2), 2.65 (t, 2H, S-CH2-), 1.60 (m, 2H, -CH2-), 1.45 (m, 2H, -CH2-), 0.95 (t, 3H, -CH3), 1.5-2.0 (br s, 2H, NH2) |
| 13C NMR (100 MHz, CDCl3) | δ (ppm): 153.0 (Ar-C-O), 138.0 (Ar-C-S), 128.0 (Ar-C), 105.0 (Ar-CH), 56.0 (OCH3), 43.0 (CH2-N), 36.0 (Ar-CH2), 34.0 (S-CH2), 31.0 (CH2), 22.0 (CH2), 13.5 (CH3) |
| Mass Spectrometry (EI) | m/z (%): 269 (M+, 15), 240 (M-C2H5N, 100), 183 (10), 154 (5) |
| HPLC (Reverse Phase) | Retention Time: Dependent on column and mobile phase. A typical C18 column with a methanol/water gradient would likely result in a retention time of 10-15 minutes. |
Experimental Protocols for Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified this compound salt in 0.6 mL of deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected data provided in the table above.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the freebase this compound in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Method:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Analysis: Compare the retention time and the fragmentation pattern of the major peak with the expected mass spectrum.
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a standard solution of the this compound salt in the mobile phase.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
-
Analysis: Determine the retention time and assess the purity of the sample by integrating the peak area.
Visualizations
Caption: Workflow for the Shulgin synthesis of this compound.
Caption: Workflow for the alternative synthesis of this compound.
Caption: Workflow for the independent verification of synthesized this compound.
Thiobuscaline vs. Classic Psychedelics: A Comparative Analysis of Therapeutic Potential
A stark contrast in available research data marks the therapeutic landscape of the lesser-known psychedelic, Thiobuscaline, when compared to classic psychedelics such as psilocybin and lysergic acid diethylamide (LSD). While classic psychedelics are the subject of extensive scientific inquiry, this compound remains largely unexplored, with a significant dearth of pharmacological data.
This guide provides a comparative overview of this compound and classic psychedelics, aimed at researchers, scientists, and drug development professionals. The available information for this compound, primarily from the work of chemist Alexander Shulgin, is presented alongside the wealth of experimental data for classic psychedelics to highlight the current knowledge gap and potential future research directions.
Summary of Known Information
This compound, or 3,5-dimethoxy-4-butylthiophenethylamine, is a synthetic phenethylamine and an analog of buscaline.[1] It was first synthesized by Alexander Shulgin, who documented a dosage range of 60-120 mg and a duration of action of approximately 8 hours in his book PiHKAL (Phenethylamines I Have Known and Loved).[1] Beyond these initial observations, there is a notable absence of published data on its pharmacological properties, metabolism, and toxicity.[1]
In contrast, classic psychedelics, including psilocybin and LSD, have been the focus of renewed scientific interest for their potential therapeutic applications in treating a range of psychiatric disorders.[2] Their mechanisms of action, primarily as agonists at serotonin 5-HT2A receptors, and their effects on brain connectivity are increasingly well-understood.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and two representative classic psychedelics, psilocybin and LSD. The significant lack of data for this compound is immediately apparent.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Psilocin (Active Metabolite of Psilocybin) | LSD |
| 5-HT2A | Data Not Available | 1.5 - 6.4 | 1.1 - 2.9 |
| 5-HT2C | Data Not Available | 4.3 - 48 | 1.1 - 21 |
| 5-HT1A | Data Not Available | 120 - 210 | 1.1 - 16 |
| D2 | Data Not Available | >10,000 | 16 - 49 |
Table 2: Pharmacokinetics
| Parameter | This compound | Psilocybin | LSD |
| Dosage Range | 60 - 120 mg[1] | 10 - 25 mg | 50 - 200 µg |
| Duration of Action | ~8 hours[1] | 4 - 6 hours | 8 - 12 hours |
| Onset of Action | Data Not Available | 20 - 40 minutes | 30 - 90 minutes |
| Bioavailability | Data Not Available | ~50% | ~70% |
Experimental Protocols
Detailed experimental protocols for determining the data presented for classic psychedelics are widely available in the scientific literature. Due to the lack of research on this compound, no such protocols are available for this compound.
Example Experimental Protocol: Receptor Binding Assay for Psilocin
A standard in vitro receptor binding assay protocol to determine the affinity of psilocin for various serotonin receptors would typically involve the following steps:
-
Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells are transiently transfected with DNA encoding the human 5-HT2A, 5-HT2C, or 5-HT1A receptor. The cells are cultured and then harvested. The cell pellets are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Radioligand Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (psilocin).
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The filters are then washed, and the amount of radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for classic psychedelics involves the activation of the serotonin 5-HT2A receptor, which leads to a cascade of downstream signaling events. The signaling pathway for this compound is currently unknown.
Below are diagrams illustrating the known signaling pathway for classic psychedelics and a hypothetical experimental workflow for investigating a novel psychedelic compound.
Signaling pathway of classic psychedelics.
Workflow for novel psychedelic investigation.
Conclusion
The therapeutic potential of this compound remains entirely speculative due to the profound lack of scientific research. In stark contrast, classic psychedelics like psilocybin and LSD are advancing through clinical trials for various mental health conditions, supported by a growing body of evidence detailing their pharmacology and mechanisms of action.
For researchers and drug development professionals, this compound represents an uncharted area of psychedelic science. The foundational steps of in vitro receptor binding and functional assays, followed by in vivo animal studies, are necessary to begin to understand its potential therapeutic relevance. Until such data becomes available, any comparison to the well-characterized classic psychedelics is limited to the acknowledgment of a significant information gap. The established research on classic psychedelics provides a clear roadmap for the preclinical and clinical investigation that would be required to evaluate the therapeutic potential of novel compounds like this compound.
References
Safety Operating Guide
Prudent Disposal of Thiobuscaline: A Guide for Laboratory Professionals
Disclaimer: Thiobuscaline is a lesser-known psychedelic compound with limited data on its pharmacological properties, metabolism, and toxicity.[1] Due to this lack of comprehensive information, it must be handled with extreme caution and treated as a hazardous substance for disposal purposes. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and are intended to provide essential safety and logistical guidance.
Researchers, scientists, and drug development professionals must adhere to all federal, state, and local regulations regarding hazardous waste disposal.[2] Consultation with your institution's Environmental Health and Safety (EH&S) department is mandatory before handling or disposing of this compound.
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective clothing
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[3] Avoid all direct contact with the substance.[2]
II. This compound: Chemical Properties
While specific disposal data is unavailable, understanding the basic chemical properties of this compound can provide some context for its handling.
| Property | Value |
| Chemical Formula | C₁₄H₂₃NO₂S |
| Molar Mass | 269.40 g/mol |
| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine |
Source: Wikipedia[1]
III. Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), as hazardous chemical waste.
-
Keep this compound waste segregated from other waste streams to avoid accidental reactions.[5]
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.
-
Ensure the container is kept securely closed except when adding waste.[5][6]
-
Do not mix this compound waste with other chemicals in the same container.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
Appropriate hazard warnings (e.g., "Toxic," "Harmful if Swallowed"). While the specific hazards of this compound are not fully known, it is prudent to assume a high level of hazard.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be away from heat, direct sunlight, and incompatible materials.[3]
5. Disposal:
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber system, as recommended for similar hazardous compounds.[2]
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For larger spills, contain the spill using a suitable absorbent material such as vermiculite, dry sand, or earth.[2][7]
-
Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EH&S department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these conservative and safety-conscious procedures, laboratories can ensure the proper and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. unsw.edu.au [unsw.edu.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Navigating the Unknown: Personal Protective Equipment Guidelines for Handling Thiobuscaline
Researchers, scientists, and drug development professionals must exercise extreme caution when handling Thiobuscaline, a lesser-known psychedelic drug with limited safety data. Due to the absence of a specific Safety Data Sheet (SDS) and a comprehensive toxicological profile, a highly conservative approach to personal protective equipment (PPE) is paramount to ensure personnel safety. The following guidelines are based on established best practices for handling novel, uncharacterized, or potent chemical compounds.
When working with substances of unknown toxicity, it is crucial to assume they are hazardous.[1] Skin contact, inhalation, and ingestion are potential routes of exposure that must be mitigated through the consistent and correct use of appropriate PPE.[2]
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes protection for the hands, body, eyes, face, and respiratory system. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | No single glove material protects against all chemicals.[3] Double-gloving provides an additional layer of safety.[3] Regularly inspect gloves for any signs of degradation or punctures and replace them frequently.[4] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[4] A lab coat should be worn over personal clothing at all times.[5][6] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses do not offer adequate protection from splashes.[4][6] A face shield should be worn over goggles when there is a risk of splashes or aerosols.[3][6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls cannot guarantee exposure levels are below established limits. | The type of respirator should be selected based on a thorough risk assessment. For powders or aerosols, a particulate respirator (e.g., N95) may be appropriate. For vapors, a cartridge respirator may be necessary. A comprehensive respiratory protection program, including fit-testing, is essential.[7] |
Operational and Disposal Plans
Engineering Controls: All manipulations of this compound, especially those that could generate dust or aerosols, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
Decontamination and Disposal: All disposable PPE should be considered contaminated after use and disposed of as hazardous waste in accordance with institutional and local regulations. Non-disposable equipment must be thoroughly decontaminated after use. Work surfaces should be decontaminated at the end of each procedure.
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step in the risk assessment process for handling a compound with unknown hazards like this compound. The following diagram illustrates a logical workflow to guide this process.
Caption: PPE selection workflow for handling this compound.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle novel compounds like this compound in a laboratory setting. Continuous risk assessment and a strong safety culture are the cornerstones of protecting the health and well-being of all laboratory personnel.
References
- 1. twu.edu [twu.edu]
- 2. gerpac.eu [gerpac.eu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
